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  • Product: 2-Aminocycloheptane-1-carboxylic acid hydrochloride
  • CAS: 1198283-50-9

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-Aminocycloheptane-1-Carboxylic Acid Hydrochloride: A Technical Guide for Foldamer Engineering

Executive Summary The development of highly stable, protease-resistant peptidomimetics relies heavily on the structural preorganization afforded by conformationally constrained cyclic β -amino acids. While five- and six-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly stable, protease-resistant peptidomimetics relies heavily on the structural preorganization afforded by conformationally constrained cyclic β -amino acids. While five- and six-membered rings (ACPC and ACHC) have dominated early foldamer research, the seven-membered ring derivative—2-aminocycloheptane-1-carboxylic acid hydrochloride (ACHpC·HCl) —has emerged as a critical building block for engineering nontraditional helices[1].

Unlike its rigid cyclohexane counterpart, the cycloheptane moiety exhibits unique pseudorotation between twist-chair forms. This dynamic flexibility allows cis-ACHpC to promote 11/9-helices in α/β -peptides and 12/10-helices in pure β -peptides, enabling the design of foldamers with interconvertible handedness. This whitepaper provides an authoritative, step-by-step methodology for the synthesis, isolation, and characterization of cis-ACHpC·HCl, grounded in causality and self-validating analytical workflows.

Mechanistic Rationale: The [2+2] Cycloaddition Pathway

The synthesis of cis-ACHpC·HCl is most efficiently achieved via the stereoselective addition of chlorosulfonyl isocyanate (CSI) to cycloheptene, followed by reductive cleavage and acidic hydrolysis.

We deliberately select the CSI cycloaddition route over reductive amination of β -ketoesters because CSI undergoes a concerted, suprafacial [2+2] cycloaddition. This strictly dictates a cis-relationship between the resulting amino and carboxyl groups[2]. This stereochemical control is non-negotiable:1[1].

SynthesisWorkflow A Cycloheptene B CSI Addition A->B 0 °C, Et2O C N-Chlorosulfonyl β-Lactam B->C [2+2] Cycloaddition D Reductive Cleavage C->D Na2SO3, KOH E cis-β-Lactam D->E -SO3, -KCl F Acidic Hydrolysis E->F 12% HCl, Reflux G cis-ACHpC·HCl F->G Ring Opening

Fig 1: Synthetic workflow for cis-ACHpC·HCl via CSI cycloaddition and acidic hydrolysis.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its in-process controls. The following methodology incorporates immediate analytical checkpoints to ensure reaction fidelity before proceeding to subsequent steps.

Phase 1: Synthesis of the cis- β -Lactam Intermediate

Objective: Form the strained 7-azabicyclo[5.2.0]nonan-8-one ring system.

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask under argon. Charge with anhydrous diethyl ether (150 mL) and cycloheptene (0.1 mol).

  • CSI Addition: Cool the system to 0 °C using an ice-brine bath. Causality: CSI is violently reactive; low temperatures suppress radical polymerization and favor the kinetic [2+2] cycloaddition.

  • Dropwise Addition: Add chlorosulfonyl isocyanate (0.11 mol) dropwise over 1 hour. Maintain stirring for an additional 4 hours at 0 °C.

  • Reductive Cleavage: Transfer the reaction mixture slowly into a vigorously stirred, ice-cold aqueous solution of sodium sulfite ( Na2​SO3​ , 0.25 mol) and potassium hydroxide (KOH, to maintain pH ~8).

    • Causality: The sulfite ion acts as a mild reducing agent, selectively cleaving the highly electrophilic N-S bond to remove the chlorosulfonyl group without hydrolyzing the strained lactam ring.

  • Extraction: Extract the aqueous layer with dichloromethane ( 3×100 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

In-Process Validation 1 (FT-IR): Analyze the crude residue via ATR-FTIR. The successful formation of the β -lactam is confirmed by a sharp, high-frequency carbonyl stretch at ~1755 cm⁻¹ (characteristic of strained 4-membered lactams). If a broad peak appears at ~3300 cm⁻¹, premature ring-opening has occurred.

Phase 2: Acidic Ring-Opening to ACHpC·HCl

Objective: Hydrolyze the lactam to yield the target amino acid hydrochloride salt.

  • Hydrolysis: Suspend the crude cis- β -lactam in 12% aqueous hydrochloric acid (100 mL).

  • Reflux: Heat the mixture to reflux (approx. 105 °C) for 6–8 hours.

    • Causality: The thermal energy and high proton concentration are required to overcome the activation barrier for opening the stable but strained lactam ring. The HCl simultaneously protonates the emerging amine, shifting the equilibrium entirely to the right and preventing recyclization[2].

  • Isolation: Cool the solution to room temperature. Wash with diethyl ether ( 2×50 mL) to remove unreacted starting materials and non-polar byproducts.

  • Crystallization: Evaporate the aqueous layer to dryness under reduced pressure. Recrystallize the resulting white solid from a mixture of hot ethanol and diethyl ether.

In-Process Validation 2 (NMR & Chemical Test): Dissolve a 5 mg aliquot in D2​O . In the 1H -NMR spectrum, the disappearance of the lactam methine proton and the appearance of a downfield shift for the α -proton (~3.5 ppm) confirms complete hydrolysis. A positive silver nitrate ( AgNO3​ ) test (immediate white precipitate) validates the presence of the hydrochloride salt.

Enzymatic Desymmetrization (Optional but Recommended)

The CSI route yields racemic cis-ACHpC·HCl. For advanced foldamer synthesis, enantiopurity is required.3[3].

By converting the racemic amino acid to an ethyl ester, CALB can selectively hydrolyze the (1S, 2R)-enantiomer back to the free acid, leaving the (1R, 2S)-ester intact. This allows for simple separation via acid-base extraction, yielding enantiopure building blocks with >98% ee.

Quantitative Data Summaries

To aid in experimental planning and structural design, the following tables summarize the expected yields, stereochemical outcomes, and conformational properties of cyclic β -amino acids.

Table 1: Conformational Properties of Cyclic β -Amino Acids
β -Amino AcidRing SizePreferred Ring ConformationInduced Foldamer HelixH-Bonding Pattern
trans-ACPC5-memberedEnvelope12-helix i→i+3
trans-ACHC6-memberedChair14-helix i→i+4
cis-ACHpC 7-membered Twist-chair (Pseudorotation) 11/9 or 12/10-helix Alternating
trans-ACHpC7-memberedUnstructuredNoneN/A
Table 2: Typical Reaction Yields and Enantiomeric Excess (ee)
Synthetic StepSubstrateProductTypical Yield (%)Enantiomeric Excess (%)
[2+2] CycloadditionCycloheptenecis- β -Lactam65 - 75N/A (Racemic)
Acidic Hydrolysiscis- β -Lactamcis-ACHpC·HCl85 - 95N/A (Racemic)
CALB HydrolysisRacemic cis-Ester(1S,2R)-ACHpC45 - 49> 98

Conclusion

The synthesis of 2-aminocycloheptane-1-carboxylic acid hydrochloride represents a critical intersection of synthetic organic chemistry and structural biology. By strictly controlling the stereochemistry through a CSI-mediated [2+2] cycloaddition and validating the structural integrity of the β -lactam intermediate prior to hydrolysis, researchers can reliably produce this highly constrained foldamer building block.

References

  • Chemical Reviews (2001). "The Chemistry of 2-Aminocycloalkanecarboxylic Acids." ACS Publications. Available at:[Link]

  • Organic Letters (2023). "Exploring a β -Amino Acid with a Seven-Membered Ring Constraint as a Foldamer Building Block for Nontraditional Helices." ACS Publications. Available at:[Link]

  • PMC (2023). "Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β -Amino Acid Derivatives through CALB-Catalyzed Hydrolysis." National Institutes of Health. Available at:[Link]

Sources

Exploratory

Engineering the Future of Therapeutics: The Biological Activity and Application of Novel Cyclic Amino Acids

As a Senior Application Scientist, I approach the integration of novel cyclic amino acids (ncAAs) not merely as a synthetic exercise, but as the holistic engineering of molecular behavior. Bridging the gap between small...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the integration of novel cyclic amino acids (ncAAs) not merely as a synthetic exercise, but as the holistic engineering of molecular behavior. Bridging the gap between small molecules and biologics, cyclic amino acids provide unparalleled control over peptide architecture. By restricting conformational flexibility, these molecules drastically enhance target affinity, metabolic stability, and membrane permeability.

This technical whitepaper explores the mechanistic foundations of cyclic amino acids, their diverse biological activities across neurology and oncology, and the self-validating experimental workflows required to harness their therapeutic potential.

Mechanistic Foundations: Conformational Constraint in Peptidomimetics

The primary failure point of linear peptides in drug development is their high conformational flexibility. In solution, linear peptides adopt an ensemble of random coil conformations, leading to high entropic penalties upon receptor binding and extreme susceptibility to proteolytic cleavage.

Incorporating cyclic amino acids—such as 1-aminocyclohexane-1-carboxylic acid (Ac6c) or methanoprolines—restricts the backbone dihedral angles () and the side-chain orientation (χ-space)[1]. This rigidification forces the peptide into a pre-organized bioactive conformation (e.g., stable β-turns or α-helices), which drastically reduces the entropic cost of target engagement[]. Furthermore, the steric bulk of the cycloalkane ring physically shields adjacent peptide bonds from exopeptidases and endopeptidases, significantly extending the molecule's in vivo half-life[3].

Logical flow of peptidomimetic enhancement via cyclic amino acid constraint.

Neurological Targeting: Receptor Modulation & Ion Channel Blockade

Beyond their role as architectural constraints in larger peptides, standalone cyclic amino acids exhibit profound intrinsic biological activity, particularly within the central nervous system (CNS).

Gabapentinoids and Calcium Channel Modulation

Compounds such as gabapentin (1-aminomethyl-1-cyclohexaneacetic acid) are highly constrained cyclic GABA analogs. Despite their structural similarity to GABA, they do not bind to GABA receptors. Instead, they bind with high affinity to the [4]. This interaction inhibits the trafficking and function of the channel, dampening calcium influx and subsequently reducing the exocytosis of excitatory neurotransmitters like glutamate. This mechanism is highly effective in treating epilepsy, neuropathic pain, and neurodegenerative disorders[4].

Glutamate Receptor Antagonism

Rigid nonproteinogenic cyclic amino acids, such as carboxycyclopropylglycines and trans-tris(homoglutamic) acids, act as conformationally fixed analogues of the endogenous neurotransmitter glutamate[5]. Because the glutamate receptor family (iGluRs and mGluRs) relies on precise spatial arrangements of the ligand's carboxyl and amino groups, cyclic constraints can lock the ligand into an antagonist conformation. For instance, has been validated as a highly potent and selective antagonist for the metabotropic glutamate receptor 2 (mGluR2)[6].

Mechanism of action for cyclic GABA analogs on excitatory neurotransmission.

Precision Oncology: Boron Neutron Capture Therapy (BNCT)

In the realm of precision oncology, boronated unnatural cyclic amino acids are engineered to exploit cellular transport mechanisms. Boron Neutron Capture Therapy (BNCT) relies on the selective accumulation of ¹⁰B in tumor cells. While L-BPA (L-p-boronophenylalanine) is the clinical standard, it suffers from rapid cellular efflux.

To overcome this, researchers have developed cyclic derivatives like designed to target the Large Amino Acid Transporter 1 (LAT1), which is heavily overexpressed in glioblastomas and melanomas[7]. The cyclic constraint prevents rapid metabolic clearance, achieving a remarkable tumor-to-blood (T:Bl) ratio of ~8 and a tumor-to-normal brain ratio of ~21 in murine models[8]. Upon neutron irradiation, the retained boron produces localized, lethal alpha particles exclusively within the neoplastic tissue.

Quantitative Data Summary
Compound CategorySpecific ExamplePrimary TargetBinding Affinity / EfficacyKey Biological Outcome
Linear Peptide Native EnkephalinOpioid Receptors~10 nM (Rapid degradation)Short-lived biological response
Constrained Peptidomimetic Ac6c-EnkephalinOpioid Receptors~1.2 nM (High stability)Prolonged, potent analgesia
Cyclic GABA Analog GabapentinVGCC (α2δ subunit)High affinity bindingSeizure/pain suppression
Rigid Glutamate Analog trans-tris(homoglutamic) acidmGluR2Selective AntagonismTargeted neuromodulation
Boronated Cyclic AA ABCPCLAT1 TransporterT:Bl ratio ~8Superior targeted BNCT delivery

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological validation of these compounds must be governed by strict causality and self-validating checkpoints.

Protocol 1: Synthesis of Constrained Cyclic Amino Acids via the Bucherer-Bergs Reaction

Causality: The Bucherer-Bergs multicomponent reaction is selected over the Strecker synthesis for sterically hindered cyclic ketones. The thermodynamic stability of the spirohydantoin intermediate drives the reaction forward, ensuring high yields even with bulky cycloalkanes[9]. Self-Validating System: The intermediate spirohydantoin precipitates out of the aqueous solution. This allows for simple filtration, providing a visual and analytical checkpoint (LC-MS) to confirm the removal of unreacted starting materials before proceeding to harsh hydrolysis.

Step-by-Step Methodology:

  • Reaction Initiation: Dissolve the target cyclic ketone (e.g., tetrahydro-4H-pyran-4-one) in a 50% aqueous ethanol solution containing 2.5 equivalents of ammonium carbonate and 1.5 equivalents of potassium cyanide.

  • Spirohydantoin Formation: Heat the sealed mixture to 60°C for 24 hours. The 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione intermediate will precipitate.

  • Validation Checkpoint: Filter the precipitate and wash with cold water. Perform LC-MS to confirm >98% purity of the spirohydantoin.

  • Alkaline Hydrolysis: Suspend the purified hydantoin in 60% NaOH. Causality: Alkaline conditions are required because acidic hydrolysis fails against the steric bulk of the spiro-fusion. Reflux for 6 hours[9].

  • Isolation: Distill off residual solvents and adjust the aqueous phase to pH 2-4 using concentrated HCl to precipitate the pure cyclic amino acid.

Protocol 2: In Vitro Radioligand Displacement Assay for Receptor Affinity

Causality: Direct measurement of non-chromophoric cyclic amino acids is prone to artifactual noise. A competition assay using a tritiated native ligand (e.g., [³H]-glutamate) ensures that binding is specific to the orthosteric site. Self-Validating System: The inclusion of a high-concentration "cold" native ligand control establishes the baseline for non-specific binding (NSB), ensuring the calculated IC₅₀ reflects true competitive displacement rather than membrane degradation.

Step-by-Step Methodology:

  • Membrane Preparation: Culture target cells (e.g., HEK293 expressing mGluR2). Lyse cells and isolate membrane fractions via ultracentrifugation at 100,000 x g.

  • Incubation: In a 96-well plate, incubate 50 µg of membrane protein with a fixed Kd-concentration of[³H]-glutamate and varying concentrations (10⁻¹⁰ to 10⁻⁴ M) of the novel cyclic amino acid.

  • Equilibration: Incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-treated with 0.1% polyethylenimine to reduce NSB). Causality: Rapid filtration ensures the off-rate ( koff​ ) of the cyclic amino acid does not skew the equilibrium data.

  • Quantification: Wash filters with ice-cold buffer, extract into scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Step-by-step experimental workflow for validating cyclic amino acid affinity.

References

  • Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design Journal of Medicinal Chemistry (ACS) URL:[Link]

  • The Practice of Ring Constraint in Peptidomimetics Using Bicyclic and Polycyclic Amino Acids Accounts of Chemical Research (ACS) URL:[Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications Molecules (MDPI) URL:[Link]

  • European Patent Office (EP0446570A2)
  • Rigid nonproteinogenic cyclic amino acids as ligands for glutamate receptors: trans-tris(homoglutamic) acids Chirality (PubMed) URL:[Link]

  • Amino Acid-Based Boron Carriers in Boron Neutron Capture Therapy (BNCT) Pharmaceuticals (PMC) URL:[Link]

  • Boronated Unnatural Cyclic Amino Acids as Potential Delivery Agents for Neutron Capture Therapy Applied Radiation and Isotopes (PubMed) URL:[Link]

  • Efficient Stereoselective Syntheses of Cyclic Amino Acids via Michael-Induced Ring-Closing Reactions Organic Letters (ACS) URL:[Link]

Sources

Foundational

The Cycloheptane Scaffold in Amino Acid Design: A Technical Guide to Synthesis, Conformation, and Application

Introduction: Embracing Conformational Diversity in Drug Discovery In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer precise three-dimensional arrange...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Conformational Diversity in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Non-natural amino acids, particularly those with cyclic constraints, have emerged as powerful tools for sculpting peptides and small molecules with enhanced biological activity, metabolic stability, and receptor selectivity.[1] Among these, cycloheptane-based amino acid derivatives represent a fascinating and underexplored class of building blocks. The inherent conformational flexibility of the seven-membered ring, a stark contrast to the rigidity of smaller cycloalkanes, provides a unique platform for creating dynamic and adaptive ligands for biological targets.[2] This guide provides an in-depth exploration of the synthesis, conformational analysis, and diverse applications of cycloheptane-based amino acid derivatives, offering researchers and drug development professionals a comprehensive resource to harness the potential of this versatile scaffold.

The cycloheptane ring is not merely a passive spacer; its dynamic nature, characterized by low-energy barriers between multiple conformers, allows it to present appended amino acid functionalities in a variety of spatial orientations. This "adaptive" quality can be advantageous for optimizing interactions with the often-flexible binding pockets of proteins. Understanding and controlling the synthesis and conformational behavior of these derivatives is therefore key to unlocking their full potential in peptidomimetic design, enzyme inhibition, and the development of novel therapeutics.

Part 1: The Synthetic Challenge - Crafting the Seven-Membered Ring

The construction of functionalized cycloheptane rings presents a unique set of synthetic challenges due to the entropic cost associated with forming medium-sized rings. However, a number of robust methodologies have been developed to access these valuable scaffolds with a high degree of stereochemical control. The choice of synthetic route is dictated by the desired substitution pattern and the overall complexity of the target molecule.

Key Synthetic Strategies

Several foundational strategies are employed for the synthesis of the cycloheptane core, which can then be further elaborated to introduce amino acid functionalities.[2]

  • [4+3] Cycloaddition: This powerful method involves the reaction of a diene with a three-carbon component, offering a convergent and often stereocontrolled pathway to functionalized seven-membered rings.

  • Ring-Expansion Reactions: A common approach involves the expansion of a pre-existing six-membered ring. The Tiffeneau-Demjanov rearrangement, for instance, facilitates a one-carbon ring expansion of aminomethyl-substituted cyclohexanols.

  • Intramolecular Cyclization Reactions:

    • Dieckmann Condensation: This intramolecular Claisen condensation of a C7-dicarboxylic acid ester forms a cyclic β-keto ester, a versatile intermediate for cycloheptanone and its derivatives.

    • Acyloin Condensation: The intramolecular reductive coupling of a C7-dicarboxylic acid ester yields a cyclic α-hydroxyketone, another key precursor.

    • Ring-Closing Metathesis (RCM): A modern and powerful technique for forming large rings, RCM utilizes acyclic diene precursors to efficiently construct cycloheptenes.

Experimental Protocol: Enantioselective Synthesis of a Polyhydroxylated Cycloheptane Amino Acid

The following protocol, adapted from a published procedure, illustrates a multi-step synthesis of a densely functionalized cycloheptane amino acid, showcasing a combination of powerful synthetic transformations.[3]

Objective: To synthesize (1S,2S,3R,4R,5S,6R)-6-Amino-2,3,4,5-tetrahydroxycycloheptanecarboxylic Acid.

Key Reactions:

  • Vinylogous Mukaiyama Aldol Reaction (VMAR)

  • Morita–Baylis–Hillman Reaction (MBHR)

  • Intramolecular Pinacol Coupling Reaction (IPCR)

  • Hydrolysis and Deprotection

Step-by-Step Methodology:

  • Synthesis of the Aldehyde Precursor (Compound 11):

    • To a suspension of H5IO6 (2.16 mmol) in freshly distilled EtOAc (10 mL), a solution of lactam 10 (0.36 mmol) in EtOAc (10 mL) is added dropwise.

    • The heterogeneous mixture is vigorously stirred at ambient temperature for 3 hours.

    • The reaction is monitored by TLC for the disappearance of the starting material.

    • Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure to yield the crude aldehyde 11.

  • Intramolecular Pinacol Coupling (Formation of Bicyclic Intermediate 12):

    • A 0.06 M solution of SmI2 in THF (18 mL, 1.08 mmol) is cooled to -90 °C under an argon atmosphere.

    • A solution of aldehyde 11 (0.36 mmol) and methanol (0.79 mmol) in anhydrous THF (40 mL) is slowly added dropwise.

    • The resulting mixture is stirred at -90 °C for 2 hours.

    • The reaction is allowed to warm to -50 °C over 3 hours.

    • The reaction is quenched with 10% aqueous Na2S2O3 solution and saturated aqueous NaHCO3 solution.

    • The product is extracted with an organic solvent, dried, and purified by chromatography to yield the bicyclic compound 12.

  • Final Deprotection and Isolation of the Amino Acid (Compound 13):

    • The bicyclic compound 12 (0.15 mmol) is dissolved in 6 N aqueous HCl (15 mL).

    • The mixture is heated at reflux (100 °C) for 8 hours.

    • After cooling to ambient temperature, the mixture is diluted with distilled water and washed with hexanes.

    • The aqueous phase is concentrated under vacuum.

    • The crude residue is purified by passing it through a DOWEX 50 W × 8 ion-exchange resin (H+ form).

    • Elution with a suitable buffer and subsequent lyophilization affords the final amino acid 13 as a white solid.

Synthesis_Workflow

Caption: Synthetic workflow for a polyhydroxylated cycloheptane amino acid.

Part 2: The Conformational Landscape of Cycloheptane Amino Acids

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For cycloheptane-based amino acids, understanding the conformational preferences of the seven-membered ring is crucial for rational drug design. Unlike the relatively rigid cyclohexane ring, which predominantly exists in a chair conformation, cycloheptane has several low-energy conformers that can readily interconvert.

Fundamental Conformations of Cycloheptane

Computational studies have shown that the cycloheptane ring has four basic conformations, listed here in order of increasing energy: twist-chair, chair, twist-boat, and boat.[2] The twist-chair conformation is generally the most stable, with the chair form being only slightly higher in energy (<2 kcal/mol).[2] The energy barrier for pseudorotation between the two twist-chair forms via the chair form is low, allowing for rapid interconversion at room temperature.[2] This conformational flexibility is a defining characteristic of the cycloheptane scaffold.

ConformerRelative Energy (kcal/mol)Key Features
Twist-Chair 0Most stable, C2 symmetry
Chair < 2C_s symmetry, transition state for pseudorotation
Twist-Boat > 2C2 symmetry
Boat > 2C_s symmetry
Influence of Amino Acid Substitution

The introduction of amino and carboxylic acid groups onto the cycloheptane ring influences its conformational preferences. The relative orientation of these substituents (cis or trans) has a profound impact on the overall shape of the molecule and its ability to induce secondary structures in peptides.

Recent studies have shown that cis-2-aminocycloheptanecarboxylic acid (cis-ACHpC) can promote the formation of non-traditional helices in peptides, such as the 11/9-helix in α/β-peptides and a 12/10-helix in β-peptides.[2] The rapid interconversion between the two twist-chair forms of the cycloheptane ring in each cis-ACHpC residue allows for a dynamic equilibrium between opposite-handed helices.[2] In contrast, trans-2-aminocycloheptanecarboxylic acid does not exhibit a strong propensity for inducing a specific folding pattern.[2]

Conformational_Equilibrium

Caption: Conformational equilibrium of the cycloheptane ring.

Part 3: Applications in Drug Discovery and Beyond

The unique structural and conformational properties of cycloheptane-based amino acids make them attractive building blocks for a variety of applications, particularly in the realm of drug discovery and peptidomimetics.

Peptidomimetics and Foldamers

A major application of these derivatives is in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.[1] By incorporating cycloheptane amino acids into a peptide sequence, it is possible to constrain the backbone conformation, enhance resistance to proteolytic degradation, and improve receptor binding affinity and selectivity.

The ability of cis-ACHpC to induce helical structures makes it a valuable tool for creating foldamers – non-natural oligomers that adopt well-defined, predictable secondary structures.[2] These folded structures can be designed to mimic the helical domains of proteins involved in protein-protein interactions, offering a novel strategy for inhibiting these often-challenging drug targets.

Enzyme Inhibitors

The cycloheptane scaffold can serve as a template for the design of enzyme inhibitors. By positioning key functional groups in a specific three-dimensional arrangement that complements the enzyme's active site, it is possible to achieve potent and selective inhibition. For example, cycloheptane-based amino acids have been explored as core structures for inhibitors of platelet aggregation and other enzymatic targets.[4]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the cycloheptane amino acid scaffold is crucial for optimizing biological activity. SAR studies involve synthesizing a series of analogues with variations in:

  • Stereochemistry: The relative orientation of the amino and carboxyl groups (cis vs. trans) can dramatically affect activity.

  • Ring Substitution: The introduction of additional functional groups on the cycloheptane ring can create new interactions with the biological target.

  • Side Chain Modification: Altering the side chains of the amino acid can modulate properties such as lipophilicity and hydrogen bonding capacity.

By correlating these structural changes with biological activity, a detailed understanding of the pharmacophore can be developed, guiding the design of more potent and selective drug candidates.

SAR_Logic

Caption: Logic flow for structure-activity relationship studies.

Conclusion and Future Directions

Cycloheptane-based amino acid derivatives offer a compelling and versatile platform for the design of novel bioactive molecules. Their unique conformational flexibility, coupled with the potential for stereocontrolled synthesis, allows for the creation of sophisticated molecular architectures that can be tailored to interact with a wide range of biological targets. While the synthetic challenges associated with medium-sized rings remain, the development of modern synthetic methodologies has made these valuable building blocks more accessible.

Future research in this area will likely focus on several key aspects:

  • Development of more efficient and scalable synthetic routes to a wider variety of cycloheptane amino acid derivatives.

  • In-depth investigation of the conformational behavior of these derivatives in different solvent environments and when incorporated into larger molecules.

  • Exploration of a broader range of applications , including their use in materials science as building blocks for novel polymers and their potential as asymmetric catalysts.

  • Application of computational methods to predict the conformational preferences and biological activities of new cycloheptane-based amino acid derivatives, thereby accelerating the drug discovery process.

As our understanding of the intricate relationship between molecular conformation and biological function continues to grow, the strategic use of conformationally diverse scaffolds like cycloheptane will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • Zanardi, F., et al. (2005). New Enantioselective Entry to Cycloheptane Amino Acid Polyols. The Journal of Organic Chemistry, 70(26), 10736-10746. [Link]

  • Garland, R. B., et al. (1991). Tropane-based amino acids for peptide structure-function studies: inhibitors of platelet aggregation. Journal of Medicinal Chemistry, 34(8), 2498-2503. [Link]

  • Choi, S. H., et al. (2023). Exploring a β-Amino Acid with a Seven-Membered Ring Constraint as a Foldamer Building Block for Nontraditional Helices. Organic Letters, 25(41), 7497-7501. [Link]

  • Park, H. S., & Kang, Y. K. (2021). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. ChemistryOpen, 10(12), 1221-1232. [Link]

  • Drug Design Org. (2009). Peptidomimetics examples. [Link]

  • Fülöp, F., et al. (2001). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, 101(8), 2181-2204. [Link]

  • Gellman, S. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(33), 7574-7583. [Link]

  • Estévez, J. C., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega, 7(2), 2002-2014. [Link]

  • Szymański, W., et al. (2023). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 88(17), 12269-12275. [Link]

  • Wikipedia. (2023). Peptidomimetic. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • ATB. (n.d.). Cycloheptane | C7H14 | MD Topology | NMR | X-Ray. [Link]

  • Schultz, A. G., & Alva, C. W. (1993). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses, 71, 19. [Link]

  • Unnatural amino acid compounds as potent multi-target inhibitors of aldose reductase, α-glucosidase, and α-amylase: integrated in vitro, SAR, and molecular dynamics insights. (2026). ResearchGate. [Link]

  • Material-specific binding peptides empower sustainable innovations in plant health, biocatalysis, medicine and microplastic quantification. (2024). Chemical Society Reviews. [Link]

  • Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. (2021). Molecules. [Link]

  • Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery. (2024). International Journal of Molecular Sciences. [Link]

  • Reissmann, S. (2014). Peptidomimetics. Angewandte Chemie International Edition, 53(50), 13324-13350. [Link]

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Exploratory

"in silico modeling of 2-aminocycloheptane-1-carboxylic acid hydrochloride"

In Silico Modeling of 2-Aminocycloheptane-1-Carboxylic Acid Hydrochloride: A Comprehensive Guide to Conformational Analysis and Foldamer Design Executive Summary As a Senior Application Scientist specializing in computat...

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Author: BenchChem Technical Support Team. Date: April 2026

In Silico Modeling of 2-Aminocycloheptane-1-Carboxylic Acid Hydrochloride: A Comprehensive Guide to Conformational Analysis and Foldamer Design

Executive Summary

As a Senior Application Scientist specializing in computational chemistry and peptidomimetics, I frequently encounter the challenge of accurately modeling unnatural cyclic β-amino acids. 2-aminocycloheptane-1-carboxylic acid hydrochloride (ACHpC) represents a unique frontier in foldamer design. Unlike rigid 5- or 6-membered rings, the 7-membered cycloheptane ring possesses a distinct flexibility that allows it to act as a dynamic structural constraint. This whitepaper details the theoretical framework, self-validating in silico protocols, and causality behind the computational choices required to accurately model ACHpC and its integration into advanced peptide architectures.

Introduction: The Mechanistic Role of ACHpC

Cyclic β-amino acids (cβAAs) are highly valued in drug development for their ability to enforce specific secondary structures (foldamers) while conferring extreme resistance to proteolytic degradation[1]. Among these, 2-aminocycloheptane-1-carboxylic acid (specifically the cis-ACHpC isomer) is uniquely helicogenic.

While smaller rings like cyclobutane or cyclopentane force rigid, singular conformations, the 7-membered cycloheptane ring in cis-ACHpC promotes nontraditional helices—such as the 11/9-helix in 1:1 α/β-peptides and the 12/10-helix in pure β-peptides[2]. Crucially, these 12/10-helices exhibit interconvertible handedness. The cycloheptane moiety undergoes rapid pseudorotation in solution between two twist-chair forms, allowing the peptide to dynamically switch between left-handed and right-handed helical states[2]. Modeling this pseudorotation accurately is the primary challenge and focus of our in silico workflows.

Theoretical Framework: Causality in Computational Choices

Standard molecular mechanics (MM) force fields (e.g., standard AMBER ff14SB or CHARMM36) are parameterized exclusively for proteinogenic α-amino acids. Applying them directly to ACHpC without re-parameterization will result in catastrophic structural artifacts.

The Causality of Method Selection:

  • Why Quantum Mechanics (QM) is Mandatory: The cycloheptane ring has four basic conformations: twist-chair, chair, twist-boat, and boat[2]. The energy difference between the twist-chair (ground state) and the chair (transition state) is less than 2.0 kcal/mol[2]. Standard MM force fields fail to capture this subtle energetic barrier.

  • Why wB97X-D Functional: We utilize the wB97X-D density functional for QM optimizations. The empirical dispersion correction inherent to wB97X-D is critical for capturing the intramolecular steric clashes and non-covalent interactions within the constrained 7-membered ring.

  • Why HF/6-31G* for Charge Derivation: For MD simulations, we derive Restrained Electrostatic Potential (RESP) charges using Hartree-Fock (HF) theory at the 6-31G* basis set. HF systematically overpolarizes the molecule's dipole moment by ~10-15%, which is a strict requirement to maintain compatibility with the non-polarizable TIP3P water model used in AMBER.

In Silico Workflow & Self-Validating Protocols

To ensure scientific integrity, every computational pipeline must be a self-validating system. The following protocols detail the exact methodology for parameterizing and simulating ACHpC.

Protocol 1: QM Conformational Profiling

Objective: Identify the ground-state twist-chair conformations and map the pseudorotation energy landscape.

  • Isomer Generation: Generate the 3D SMILES for cis-ACHpC. Because we are modeling the hydrochloride salt (CAS# 522644-07-1)[3], ensure the primary amine is protonated (-NH3+) and the carboxylic acid is modeled appropriately for the target pH (or capped as a dipeptide Ac-ACHpC-NHMe to simulate a foldamer backbone).

  • Conformational Sampling: Execute a low-level conformational search using GFN2-xTB to rapidly generate the initial twist-chair, chair, twist-boat, and boat geometries.

  • DFT Optimization: Optimize all generated conformers using Gaussian 16 at the wB97X-D/6-311G(d,p) level of theory with an SMD implicit solvent model (Water).

  • Frequency Analysis (Self-Validation Checkpoint): Run a vibrational frequency calculation on all optimized structures.

    • Validation Logic: A true local minimum (e.g., Twist-Chair) MUST yield exactly zero imaginary frequencies. If the output yields exactly one imaginary frequency, the structure is mathematically validated as a transition state (e.g., the Chair conformation during pseudorotation)[2]. Reject any structure with >1 imaginary frequency.

Protocol 2: Molecular Dynamics (MD) Simulation of ACHpC Foldamers

Objective: Simulate the dynamic pseudorotation and helical folding of an ACHpC-containing peptide in explicit solvent.

  • Topology Derivation: Map the validated QM geometries to the General AMBER Force Field (GAFF2) using Antechamber. Assign the HF/6-31G* RESP charges.

  • Solvation & Ionization: Place the parameterized foldamer in a cubic box of TIP3P water with a 12 Å buffer. Explicitly add Cl⁻ ions to neutralize the system, accurately representing the counterions of the hydrochloride salt[3].

  • Equilibration Cascade: Perform 5,000 steps of steepest descent minimization. Heat the system to 300 K over 100 ps (NVT ensemble, Langevin thermostat), followed by 1 ns of density equilibration (NPT ensemble, 1 atm, Monte Carlo barostat).

  • Production Run (Self-Validation Checkpoint): Execute a 1 µs production run.

    • Validation Logic: Track the pseudo-dihedral angles of the cycloheptane ring. If the simulation is valid, the dihedral timeseries must show a bimodal distribution, proving the system has successfully overcome the <2.0 kcal/mol barrier to sample both twist-chair forms[2].

Workflow A 1. Ligand Preparation (SMILES to 3D) B 2. Conformational Search (GFN2-xTB) A->B Generates conformers C 3. DFT Optimization (wB97X-D/6-311G**) B->C Filters low-energy states C->B Imaginary freq > 0 (Reject TS) D 4. RESP Charge Derivation (HF/6-31G*) C->D Validated minima E 5. Force Field Topology (GAFF2 / AMBER) D->E Electrostatic mapping F 6. MD Simulation (NVT/NPT & Production) E->F Parameterized system

Figure 1: Self-validating in silico workflow for ACHpC parameterization and MD simulation.

Quantitative Data: Conformational Energetics

The structural behavior of ACHpC is dictated by the relative free energies of its ring conformations. Table 1 summarizes the QM-derived energetics that dictate the foldamer's behavior.

Table 1: Relative Free Energies of cis-ACHpC Ring Conformations

Conformation Relative Free Energy (kcal/mol) Imaginary Frequencies Structural Role in Foldamers
Twist-Chair 1 0.0 0 Ground state; Induces (P)-helical handedness[4].
Chair (TS) < 2.0 1 Low-energy transition state for pseudorotation[2].
Twist-Chair 2 ~0.0 0 Ground state; Induces (M)-helical handedness[4].
Twist-Boat > 3.0 0 High-energy local minimum; rarely sampled.

| Boat | > 5.0 | 1 | High-energy transition state for complete ring-flip. |

Pseudorotation TC1 Twist-Chair 1 Relative E: 0.0 kcal/mol Induces (P)-Helix C_TS C_TS TC1->C_TS + Energy C_TS->TC1 Pseudorotation TC2 Twist-Chair 2 Relative E: ~0.0 kcal/mol Induces (M)-Helix C_TS->TC2 - Energy TC2->C_TS Reversible

Figure 2: Pseudorotation pathway of the cycloheptane ring in cis-ACHpC.

Advanced Applications: Metal-Organic Frameworks & Nanocarriers

The in silico modeling of ACHpC extends far beyond simple peptide folding. By understanding the pseudorotation dynamics, researchers can engineer highly complex, responsive materials:

  • Metal-Peptide Frameworks (MPFs): Cyclic peptides containing cis-ACHpC with alternating chirality exhibit a fascinating solvent-dependent screw-sense preference[4]. In protic solvents, they favor a (P)-helix, while aprotic solvents induce an (M)-helix[5]. Because these helical conformers are not enantiomers, they can be computationally docked and assembled into distinct, highly ordered 3D MPF crystal lattices when coordinated with transition metals like Ag⁺ or Zn²⁺[4],[5].

  • Drug Delivery Nanocarriers: Incorporating cyclic β-amino acids like ACHpC into the key interacting sites of coiled-coil peptide structures drastically improves their conformational stability and resistance to enzymatic degradation[6]. In silico thermodynamic integration and docking studies are currently used to evaluate the cytotoxicity and encapsulation efficiency of these foldameric bundles for targeted drug delivery[6].

Conclusion

The in silico modeling of 2-aminocycloheptane-1-carboxylic acid hydrochloride requires a rigorous departure from standard computational pipelines. By enforcing a self-validating QM-to-MM workflow that accounts for the low-energy pseudorotation of the 7-membered ring, researchers can accurately predict the dynamic helical handedness of ACHpC-based foldamers. This predictive power is the cornerstone for designing next-generation peptidomimetics, robust nanocarriers, and responsive metal-organic frameworks.

References

  • angenesci.com - (1R,2S)-2-aminocycloheptane-1-carboxylic acid hydrochloride (CAS# 522644-07-1). Available at: [Link]

  • Chemical Reviews - The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Available at:[Link]

  • ResearchGate (JACS) - Exploration of Structured Symmetric Cyclic Peptides as Ligands for Metal-Organic Frameworks. Available at:[Link]

  • RSC Publishing (Nanoscale) - Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid. Available at:[Link]

  • Organic Letters - Exploring a β-Amino Acid with a Seven-Membered Ring Constraint as a Foldamer Building Block for Nontraditional Helices. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Use of 2-Aminocycloheptane-1-carboxylic Acid Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Engineering Peptide Architectures with Cyclic β-Amino Acids In the landscape of modern drug discovery and materials science, peptides represen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Peptide Architectures with Cyclic β-Amino Acids

In the landscape of modern drug discovery and materials science, peptides represent a class of molecules with immense therapeutic potential and structural versatility. However, their application is often limited by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. The incorporation of non-natural amino acids is a powerful strategy to overcome these limitations. Among these, cyclic β-amino acids, such as 2-aminocycloheptane-1-carboxylic acid, have emerged as valuable building blocks for creating conformationally constrained peptidomimetics.[1]

The seven-membered cycloheptane ring imparts a significant degree of rigidity to the peptide backbone, influencing its secondary structure and, consequently, its biological activity. Peptides incorporating 1-aminocycloheptane-1-carboxylic acid (Ac7c), a constitutional isomer of the title compound, have been shown to adopt well-defined β-turn and helical conformations.[2] The cycloheptane ring in these structures typically adopts a twist-chair conformation, which serves to pre-organize the peptide backbone for specific intramolecular hydrogen bonding patterns.[2] This pre-organization can enhance binding to biological targets and increase resistance to enzymatic degradation.[1]

This guide provides a comprehensive overview and detailed protocols for the use of 2-aminocycloheptane-1-carboxylic acid hydrochloride in Fmoc-based solid-phase peptide synthesis (SPPS). It is designed to equip researchers with the necessary knowledge to successfully synthesize, purify, and characterize peptides containing this unique structural motif.

Physicochemical Properties of 2-Aminocycloheptane-1-carboxylic Acid

Understanding the properties of this building block is crucial for its effective use. As a β-amino acid, the amino and carboxylic acid functional groups are attached to adjacent carbon atoms. The cycloheptane ring introduces significant steric bulk and conformational restriction.

Stereoisomerism: 2-Aminocycloheptane-1-carboxylic acid possesses two chiral centers, leading to the existence of four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). These correspond to two cis enantiomeric pairs and two trans enantiomeric pairs. The relative stereochemistry (cis or trans) of the amino and carboxyl groups profoundly influences the dihedral angles of the peptide backbone and, therefore, the resulting secondary structure. It is imperative to use stereochemically pure isomers for the synthesis of peptides with well-defined three-dimensional structures.

PropertyDescription
Molecular Formula C8H15NO2 · HCl
Molecular Weight 193.67 g/mol
Appearance Typically a white to off-white solid
Key Structural Feature Seven-membered cycloalkane ring providing conformational constraint
Stereochemistry Two chiral centers; exists as cis and trans isomers

Experimental Protocols

Part 1: Preparation of Fmoc-Protected 2-Aminocycloheptane-1-carboxylic Acid

The first critical step is the Nα-protection of the amino acid with the fluorenylmethyloxycarbonyl (Fmoc) group, which is standard for SPPS.[3] The following protocol is adapted from established procedures for similar cyclic amino acids.[4]

Materials:

  • 2-aminocycloheptane-1-carboxylic acid hydrochloride (stereoisomer specific)

  • Sodium bicarbonate (NaHCO3) or Triethylamine (TEA)

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Acetonitrile

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolution: Dissolve 2-aminocycloheptane-1-carboxylic acid hydrochloride (1.0 eq) in a mixture of deionized water and acetonitrile.

  • Basification: Add sodium bicarbonate (2.5 eq) or triethylamine (2.2 eq) to the solution and stir until the amino acid is fully dissolved and the solution is basic (pH 8.5-9.0).

  • Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in acetonitrile. Add this solution dropwise to the amino acid solution while maintaining the pH between 8.5 and 9.0 with additional base if necessary.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, reduce the volume of the solution under vacuum to remove most of the acetonitrile.

    • Acidify the remaining aqueous solution to pH 2 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

    • Extract the product into ethyl acetate (3x volumes).

    • Wash the combined organic layers with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude Fmoc-2-aminocycloheptane-1-carboxylic acid can be purified by flash chromatography or recrystallization to obtain a white solid.

Part 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-2-aminocycloheptane-1-carboxylic acid into a peptide sequence on a Rink Amide resin for a C-terminal amide. The principles can be adapted for other resins and automated synthesizers.[5][6]

Workflow for SPPS Incorporation:

SPPS_Workflow Resin Resin Swelling (DMF, 30 min) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next residue Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final residue Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-protected amino acids (including the title compound)

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Protocol for a Single Coupling Cycle (0.1 mmol scale):

  • Resin Preparation: Place Fmoc-Rink Amide resin (e.g., 0.5 mmol/g loading, 200 mg) in a reaction vessel. Swell the resin in DMF for 30 minutes, then drain.

  • Fmoc Deprotection:

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with a fresh 2 mL portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 2 mL).

  • Coupling of Fmoc-2-aminocycloheptane-1-carboxylic acid:

    • Rationale: Due to the steric hindrance of the cycloheptane ring, a potent coupling reagent is recommended. HATU is often a first choice for such "difficult" couplings. A double coupling strategy may be necessary to ensure high coupling efficiency.[7]

    • Activation: In a separate vial, dissolve Fmoc-2-aminocycloheptane-1-carboxylic acid (0.4 mmol, 4 eq), HATU (0.38 mmol, 3.8 eq) in DMF (1.5 mL). Add DIPEA (0.8 mmol, 8 eq) and pre-activate for 1-2 minutes.

    • First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.

    • Monitoring: Perform a Kaiser test (ninhydrin test) on a few beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue), a second coupling is required.

    • Second Coupling (if necessary): Drain the reaction vessel, and repeat the coupling step with a freshly prepared activated amino acid solution for another 1-2 hours.

    • Washing: After complete coupling, drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection (step 2) to reveal the N-terminal amine.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

    • Add the cleavage cocktail (e.g., 3 mL of 95% TFA / 2.5% H2O / 2.5% TIS) to the resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to a 50 mL tube of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.

Characterization and Analysis

Data Presentation: Expected Analytical Results

Analytical TechniquePurposeExpected Outcome for a Peptide Containing 2-Aminocycloheptane-1-carboxylic acid
Reverse-Phase HPLC Purity assessment and purificationA major peak corresponding to the target peptide. The retention time will be influenced by the overall peptide sequence and the presence of the hydrophobic cycloheptane ring.
Mass Spectrometry (LC-MS) Molecular weight confirmationThe observed mass should match the calculated theoretical mass of the peptide. The mass of the 2-aminocycloheptane-1-carboxylic acid residue is 141.11 Da (as part of the peptide chain).
Tandem MS (MS/MS) Sequence verificationFragmentation should produce b- and y-ions that confirm the amino acid sequence, including the position of the cyclic residue.
NMR Spectroscopy Conformational analysis1D and 2D NMR (COSY, TOCSY, NOESY) can be used to determine the three-dimensional structure of the peptide in solution, revealing the influence of the cycloheptane ring on the backbone conformation.[2]

Logical Relationship of Conformational Constraint:

Conformational_Constraint AA 2-Aminocycloheptane -1-carboxylic Acid Ring Cycloheptane Ring (Steric Bulk & Rigidity) AA->Ring Torsion Restricted Torsion Angles (φ, ψ, θ) Ring->Torsion Structure Defined Secondary Structure (e.g., β-turn, Helix) Torsion->Structure Properties Enhanced Biological Properties Structure->Properties Stability Increased Proteolytic Stability Properties->Stability Affinity Improved Receptor Affinity Properties->Affinity

Caption: The cycloheptane ring imposes conformational constraints, leading to defined secondary structures and enhanced biological properties.

Conclusion and Field-Proven Insights

The incorporation of 2-aminocycloheptane-1-carboxylic acid into peptide sequences is a robust strategy for generating peptidomimetics with enhanced structural definition and potentially superior therapeutic properties. The steric bulk of the cycloheptane ring necessitates the use of high-potency coupling reagents, such as HATU or PyBOP, and may require extended coupling times or double coupling protocols to achieve high yields. Careful selection of the specific stereoisomer of the amino acid is paramount, as this will dictate the conformational outcome of the final peptide.

The protocols outlined in this guide provide a solid foundation for the synthesis and analysis of these modified peptides. By leveraging the principles of Fmoc-SPPS and understanding the unique chemical nature of this cyclic β-amino acid, researchers can unlock new possibilities in the design of novel peptide-based therapeutics and advanced materials.

References

  • Appella, D. H., et al. (1997). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 119(28), 6783–6784. [Link]

  • Bawdekar, M., et al. (2015). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Science, 21(9), 748-755. [Link]

  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Szewczuk, Z., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1046-1053. [Link]

  • Vázquez, S., et al. (2020). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. [Link]

  • Dener, J. M., et al. (2001). Large-Scale Syntheses of FMOC-Protected Non-Proteogenic Amino Acids: Useful Building Blocks for Combinatorial Libraries. Organic Process Research & Development, 5(4), 449-453. [Link]

  • Wołczański, G., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(8), 5346-5356. [Link]

  • Valle, G., et al. (1991). Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c). International Journal of Peptide and Protein Research, 38(6), 511-518. [Link]

  • Ortega-Vidal, C., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1756. [Link]

  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186. [Link]

  • Carpino, L. A., & Han, G. Y. (1997). Methods for the synthesis of fmoc protected amines. U.S.

Sources

Application

Application Note: Asymmetric Synthesis Protocols and Foldamer Applications Using 2-Aminocycloheptane-1-Carboxylic Acid Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Methodological Protocol Introduction and Mechanistic Insights 2-Aminocycloheptane-1-carboxylic acid hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Methodological Protocol

Introduction and Mechanistic Insights

2-Aminocycloheptane-1-carboxylic acid hydrochloride (ACHpC·HCl) is a highly versatile, cyclic β -amino acid that has garnered significant attention in the fields of asymmetric synthesis and supramolecular chemistry[1][2]. Unlike rigid six-membered analogs (e.g., cyclohexane derivatives), the seven-membered cycloheptane ring provides a unique, adaptive conformational constraint.

The Causality of Conformational Flexibility: The cycloheptane moiety in ACHpC can rapidly pseudorotate between two distinct twist-chair forms[3]. In the context of β -peptide sequences, cis-ACHpC promotes the formation of nontraditional 12/10-helices[4]. Because the twist-chair forms are nearly degenerate in energy, the resulting helices can dynamically interconvert their handedness depending on the solvent environment or the presence of specific chiral terminal ligands[3][5]. This dynamic screw-sense preference makes enantiopure ACHpC·HCl an exceptional building block for designing stimuli-responsive chiral catalysts and metal-peptide superhelices[6].

Protocol 1: Chemoenzymatic Resolution of Enantiopure ACHpC·HCl

To utilize ACHpC in asymmetric synthesis, access to strictly enantiopure building blocks is mandatory. The most sustainable, scalable, and self-validating method is the enzymatic kinetic resolution of racemic cis- β -amino esters using Candida antarctica lipase B (CALB)[7][8].

Experimental Methodology

Step 1: Substrate Preparation Synthesize the racemic cis- β -lactam via the highly regioselective 1,2-dipolar cycloaddition of chlorosulfonyl isocyanate (CSI) to cycloheptene. Follow this with ring-opening utilizing ethanolic HCl to yield racemic ethyl cis-2-aminocycloheptanecarboxylate[2][7].

Step 2: Enzymatic Kinetic Resolution

  • Dissolve the racemic ester in tert-butyl methyl ether (tBuOMe).

  • Add immobilized CALB at a substrate-to-enzyme mass ratio of 1:4.5[7].

  • Incubate the suspension at 65 °C under continuous orbital shaking.

Causality of Solvent & Enzyme Choice: tBuOMe is selected over highly polar aqueous buffers because it maximizes the enantioselectivity factor ( E>200 ) and suppresses non-specific background hydrolysis. CALB strictly recognizes the (1S,2R)-enantiomer for hydrolysis, leaving the (1R,2S)-ester intact[7][8].

Step 3: Reaction Monitoring and Separation

  • Monitor the reaction via chiral HPLC. Stop the reaction exactly at 50% conversion by filtering off the immobilized enzyme (which can be washed with EtOAc and recycled)[7].

  • Separate the highly polar (1S,2R)-acid from the unreacted (1R,2S)-ester via a standard organic/aqueous extraction.

Step 4: Hydrochloride Salt Formation (Self-Validation)

  • Treat the isolated (1S,2R)-acid with 1M HCl in dioxane to precipitate (1S,2R)-ACHpC·HCl.

  • Subject the unreacted (1R,2S)-ester to acidic hydrolysis (6M HCl, reflux), followed by lyophilization to yield (1R,2S)-ACHpC·HCl[1][7]. Validation: Both salts should exhibit an enantiomeric excess (ee) of >98% before proceeding to downstream asymmetric applications.

Quantitative Data Summary

Table 1: Optimization of CALB-Catalyzed Resolution of ACHpC Derivatives [7]

Solvent SystemTemp (°C)Substrate:EnzymeConversion (%)ee of Acid (%)ee of Ester (%)E-Factor
tBuOMe 651:4.550> 98 > 98 > 200
iPr2O651:4.5489694~ 150
Solvent-Free651:4.5459289~ 110

Protocol 2: Assembly of ACHpC Foldamers for Asymmetric Catalysis

Enantiopure ACHpC·HCl is utilized to synthesize β -peptide foldamers that act as chiral ligands for transition metals (e.g., Ag(I), Pd(II)). These metal-peptide superhelices create highly ordered chiral microenvironments for asymmetric transformations[6].

Experimental Methodology

Step 1: Monomer Activation and Coupling

  • Convert the enantiopure ACHpC·HCl to its Fmoc-protected derivative using Fmoc-OSu and DIPEA in a biphasic water/dioxane mixture.

  • Utilize standard solution-phase peptide coupling (EDC/HOBt) to assemble a β -tripeptide with alternating chirality (e.g., cis-(1S,2R)-ACHpC and cis-(1R,2S)-ACHpC)[3]. Cap the termini with pyridyl groups for metal coordination[6].

Step 2: Helical Induction Dissolve the synthesized foldamer in a non-polar, aprotic solvent (e.g., dichloromethane or chloroform). Causality: Non-polar solvents promote tight intramolecular hydrogen bonding, locking the sequence into a stable 12/10-helical conformation. The alternating chirality minimizes the macrodipole, preventing unwanted aggregation and ensuring catalyst solubility[3][6].

Step 3: Metal Coordination and Catalysis

  • Introduce a transition metal salt (e.g., AgOTf) into the foldamer solution. The terminal pyridyl groups coordinate to the metal, forming a highly ordered, left-handed or right-handed superhelix depending on the N-terminal residue[6].

  • Utilize this supramolecular complex as a chiral Lewis acid catalyst for asymmetric induction (e.g., enantioselective Friedel-Crafts alkylation).

Visualizations

G racemic Racemic cis-ACHpC Ester calb CALB Enzyme (tBuOMe, 65°C) racemic->calb split calb->split acid (1S,2R)-ACHpC Acid (Hydrolyzed) split->acid ester (1R,2S)-ACHpC Ester (Unreacted) split->ester hcl1 1M HCl / Dioxane acid->hcl1 hcl2 Hydrolysis & 1M HCl ester->hcl2 prod1 (1S,2R)-ACHpC·HCl (>98% ee) hcl1->prod1 prod2 (1R,2S)-ACHpC·HCl (>98% ee) hcl2->prod2

Workflow for CALB-catalyzed kinetic resolution of ACHpC into enantiopure hydrochlorides.

G monomer Enantiopure ACHpC·HCl coupling Peptide Coupling (EDC/HOBt) monomer->coupling foldamer β-Peptide Foldamer (Random Coil) coupling->foldamer folding Solvent Induction (CH2Cl2) foldamer->folding helix 12/10-Helical Conformation (Chiral Microenvironment) folding->helix metal Transition Metal Coordination (Ag/Pd) helix->metal catalyst Chiral Metal-Peptide Superhelix (Asymmetric Catalyst) metal->catalyst

Assembly of ACHpC monomers into a chiral metal-peptide superhelix for asymmetric catalysis.

References

  • LookChem. "(1S,2R)-(+)-2-Aminocycloheptanecarboxylic acid hydrochloride.
  • Chemical Reviews. "The Chemistry of 2-Aminocycloalkanecarboxylic Acids.
  • Organic Letters.
  • PMC.
  • ResearchGate. "Dynamic Foldamer Chemistry.
  • Organic & Biomolecular Chemistry (RSC).

Sources

Method

Application Note: High-Efficiency Coupling of 2-Aminocycloheptane-1-Carboxylic Acid Hydrochloride in Peptidomimetic Synthesis

Executive Summary & Mechanistic Rationale The incorporation of unnatural cyclic β -amino acids, such as 2-aminocycloheptane-1-carboxylic acid , into peptide backbones is a cornerstone strategy in the development of folda...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The incorporation of unnatural cyclic β -amino acids, such as 2-aminocycloheptane-1-carboxylic acid , into peptide backbones is a cornerstone strategy in the development of foldamers and proteolytically stable therapeutics. The seven-membered cycloheptane ring restricts the conformational flexibility of the resulting peptide, locking it into specific secondary structures.

However, coupling this specific building block presents two distinct chemical challenges:

  • Severe Steric Hindrance : The puckered conformation of the cycloheptane ring sterically shields both the amine and the carboxylic acid moieties, rendering standard carbodiimide coupling (e.g., EDC/HOBt) kinetically unfavorable[1].

  • Protonation State & Zwitterionic Nature : Supplied as a hydrochloride salt, the amine group exists as an unreactive ammonium ion ( −NH3+​ ). Furthermore, because the molecule possesses an unprotected carboxylic acid, one-pot coupling attempts will lead to uncontrolled oligomerization.

The Causality of the Solution : To overcome these barriers, this protocol employs a chemoselective pre-activation strategy using the highly reactive uronium salt HATU [2]. By pre-activating the electrophilic N-protected amino acid in a separate vessel, we prevent the cycloheptane monomer from polymerizing. Additionally, stoichiometric excess of N,N -Diisopropylethylamine (DIPEA) is utilized to achieve in situ neutralization of the hydrochloride salt, liberating the free amine for nucleophilic attack[3].

Reagent Selection & Quantitative Parameters

Selecting the correct coupling reagent is critical when dealing with bulky cyclic amino acids. While PyBOP is an excellent choice for forming OBt-active esters[4], HATU is preferred in this protocol. The 7-azabenzotriazole (HOAt) moiety within HATU provides a neighboring group effect—the nitrogen at position 7 acts as an internal hydrogen bond acceptor, which drastically accelerates the nucleophilic attack of sterically hindered amines[2].

Table 1: Coupling Reagent Comparison for Cyclic Amino Acids
Reagent SystemActive IntermediateTypical Reaction TimeEpimerization RiskSuitability for Bulky Amines
HATU / DIPEA OAt-active ester1 - 4 hoursVery LowExcellent
PyBOP / DIPEA OBt-active ester2 - 6 hoursLowExcellent
EDC / HOBt OBt-active ester12 - 24 hoursModeratePoor to Fair
Table 2: Stoichiometric Requirements for Chemoselective Coupling
ComponentFunctionEquivalentsRationale
N-Protected Amino AcidElectrophile1.00 eqLimiting reagent to prevent excess active ester.
HATUActivator1.05 eqSlight excess ensures complete activation of the acid.
2-Aminocycloheptane HClNucleophile1.10 eqSlight excess drives the aminolysis to completion.
DIPEA (Flask A)Base (Activation)2.00 eqDeprotonates the N-protected acid for HATU reaction.
DIPEA (Flask B)Base (Neutralization)2.00 eq1 eq neutralizes HCl; 1 eq deprotonates the cycloheptane carboxyl group.

Reaction Mechanism & Logical Flow

The coupling relies on a two-flask system. Flask A generates the highly reactive OAt-active ester. Flask B prepares the nucleophile by neutralizing the hydrochloride salt.

Mechanism RCOOH N-Protected AA (Electrophile) ActiveEster OAt-Active Ester (Intermediate) RCOOH->ActiveEster + HATU (Pre-activation) HATU HATU (Activator) HATU->ActiveEster Product Coupled Dipeptide (Amide) ActiveEster->Product Aminolysis (- HOAt) Amine Cycloheptane Amine (Nucleophile) Amine->Product Nucleophilic Attack

Chemoselective pre-activation mechanism avoiding cycloheptane polymerization.

Workflow S1 Flask A: Pre-activate N-Protected AA with HATU & DIPEA (10 min) S3 Coupling: Add Flask A to Flask B Dropwise at 0 °C S1->S3 S2 Flask B: Neutralize Cycloheptane-HCl with DIPEA in DMF S2->S3 S4 Reaction: Stir at RT (4-18 h) Monitor via LC-MS S3->S4 S5 Workup: Quench, Extract, and Purify Product S4->S5

Two-flask pre-activation workflow for chemoselective amide bond formation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Do not skip the LC-MS in-process controls, as the steric bulk of the cycloheptane ring can cause variable reaction kinetics depending on the specific N-protected amino acid used.

Step 1: Pre-Activation of the Electrophile (Flask A)
  • In an oven-dried round-bottom flask (Flask A) under inert atmosphere (Nitrogen/Argon), dissolve the N-protected amino acid (1.00 mmol, 1.0 eq) in anhydrous N,N -Dimethylformamide (DMF) (5.0 mL).

  • Add HATU (1.05 mmol, 1.05 eq) to the solution and stir until fully dissolved.

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (2.00 mmol, 2.0 eq) dropwise. The solution will typically turn a pale yellow color, indicating the formation of the OAt-active ester[2].

  • Stir at 0 °C for exactly 10 minutes. Caution: Extended pre-activation times can lead to guanidinium by-product formation.

Step 2: In Situ Neutralization of the Nucleophile (Flask B)
  • In a separate vessel (Flask B), suspend 2-aminocycloheptane-1-carboxylic acid hydrochloride (1.10 mmol, 1.1 eq) in anhydrous DMF (5.0 mL).

  • Add DIPEA (2.00 mmol, 2.0 eq) to Flask B.

  • Sonicate or vortex the mixture for 2–3 minutes. The DIPEA neutralizes the HCl salt (liberating the free amine) and deprotonates the carboxylic acid, pulling the zwitterion into solution as a soluble carboxylate salt.

Step 3: Coupling Reaction
  • Using a syringe, transfer the activated contents of Flask A dropwise into Flask B over 5 minutes while maintaining the temperature at 0 °C.

  • Remove the ice bath and allow the reaction mixture to warm to Room Temperature (RT).

  • Stir vigorously for 4 to 18 hours.

Step 4: In-Process Control (Self-Validation)
  • After 4 hours, extract a 5 µL aliquot from the reaction mixture.

  • Dilute the aliquot in 100 µL of Acetonitrile/Water (1:1) and analyze via LC-MS.

  • Validation Check : Confirm the disappearance of the OAt-active ester mass and the formation of the desired dipeptide mass. If unreacted active ester remains, continue stirring for an additional 14 hours.

Step 5: Workup and Isolation
  • Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl .

  • Dilute the mixture with Ethyl Acetate (EtOAc) (30 mL).

  • Transfer to a separatory funnel and partition the layers.

  • Wash the organic layer sequentially with:

    • 5% aqueous Citric Acid ( 2×15 mL) — Removes excess DIPEA and unreacted cycloheptane amine.

    • Water ( 1×15 mL) — Removes residual DMF.

    • Brine ( 1×15 mL).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude coupled product.

References

  • Aapptec Peptides Standard Coupling Procedures: HATU, HBTU, PyBOP Source: Aapptec URL:[Link]

  • Perczel, A., et al. α/β -Chimera peptide synthesis with cyclic β -sugar amino acids: the efficient coupling protocol Source: Amino Acids (PubMed) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of Constrained Amino Acids into Peptide Backbones

Executive Summary & Theoretical Framework The incorporation of conformationally constrained amino acids—such as N-methylated residues, α,α -dialkylated amino acids (e.g., 2-aminoisobutyric acid, Aib), and olefinic unnatu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Theoretical Framework

The incorporation of conformationally constrained amino acids—such as N-methylated residues, α,α -dialkylated amino acids (e.g., 2-aminoisobutyric acid, Aib), and olefinic unnatural amino acids for stapling—is a transformative strategy in modern peptide drug development. These modifications restrict backbone torsional angles, effectively pre-organizing peptides into defined secondary structures like α -helices or 310​ -helices [7]. This conformational locking drastically reduces the entropic penalty upon target binding, enhancing receptor affinity, while simultaneously shielding the peptide backbone from proteolytic degradation, thereby improving in vivo half-life and membrane permeability [1, 4].

However, the very structural features that confer these pharmacological benefits introduce severe steric hindrance during Solid-Phase Peptide Synthesis (SPPS) [1]. The reduced nucleophilicity of secondary amines and the steric bulk adjacent to the α -carbon drastically slow down acylation kinetics, leading to incomplete couplings, sequence truncations, and elevated risks of racemization [3, 6].

Mechanistic Challenges & Reagent Selection Logic

Successful synthesis of constrained peptides requires abandoning standard coupling protocols (e.g., HBTU/DIPEA) in favor of highly reactive, sterically optimized systems [1, 6].

The Guanidinylation Trap: When coupling onto a sterically hindered amine (e.g., an N-methylated N-terminus), the slow rate of amide bond formation allows competing side reactions to dominate. Uronium/aminium reagents like HATU, while highly reactive, can react directly with the free amine to form an irreversible guanidinium cap, permanently terminating the peptide chain [3]. To circumvent this, phosphonium-based reagents (e.g., PyAOP, PyBOP) or carbodiimide/additive systems (DIC/Oxyma) are strongly preferred for sequential hindered couplings, as they cannot form guanidinium byproducts [3, 6].

LogicTree Hindrance Steric Hindrance (N-Methyl, Aib, Olefins) Challenge Reduced Nucleophilicity & Slow Coupling Kinetics Hindrance->Challenge Standard Standard Reagents (HBTU) Result: Truncation / Low Yield Challenge->Standard Unoptimized Solution1 Uronium Salts (HATU) High Reactivity, Guanidinylation Risk Challenge->Solution1 Single Hindrance Solution2 Phosphonium Salts (PyAOP) No Capping, Ideal for Sequential AAs Challenge->Solution2 Adjacent Hindrance

Causality of steric hindrance and the logical selection of SPPS coupling reagents.

Quantitative Data: Coupling Reagent Performance Matrix

The following table summarizes the optimal use cases for various coupling reagents when handling constrained amino acids [1, 3, 6].

Reagent ClassReagentActivating AdditiveGuanidinylation RiskOptimal Use Case for Constrained AAs
Aminium HBTUHOBtHighNot recommended; leads to low yields and truncation.
Aminium HATUHOAtHighExcellent for coupling single hindered residues; fast activation.
Phosphonium PyAOPHOAtNoneSuperior for coupling onto hindered amines (e.g., Aib to Aib).
Carbodiimide DICOxyma PureNoneHighly efficient for continuous-flow SPPS; low epimerization.

Protocol 1: Incorporation of N-Methylated and α,α -Dialkylated Amino Acids

This protocol outlines the optimized double-coupling strategy required for incorporating sterically demanding residues like Aib or N-methyl amino acids[1, 3].

Materials:

  • Fmoc-protected constrained amino acid (4.0 equiv)

  • Coupling Reagent: HATU (3.9 equiv) for the first coupling; PyAOP (3.9 equiv) for subsequent couplings onto the hindered residue.

  • Base: N,N-Diisopropylethylamine (DIPEA) (8.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes [1].

  • Stringent Washing: Wash the resin thoroughly with DMF (5 × 1 min), DCM (3 × 1 min), and DMF (5 × 1 min) to remove all traces of piperidine, which could otherwise neutralize the coupling activators [3].

  • Pre-Activation: In a separate vial, dissolve the Fmoc-amino acid (4.0 equiv) and HATU (3.9 equiv) in minimal DMF. Add DIPEA (8.0 equiv) and allow pre-activation for exactly 2 minutes at room temperature [1]. Note: Prolonged pre-activation increases the risk of epimerization.

  • Primary Coupling: Add the activated solution to the resin. Agitate at room temperature for 1 to 4 hours. For highly hindered sequences, heating to 60°C (e.g., in a microwave or continuous-flow reactor) can reduce coupling time to 2.5 minutes[5].

  • Monitoring (Critical Step): Perform a Bromophenol Blue or Chloranil test. Do not use the Kaiser test. The Kaiser test relies on primary amines and will yield false negatives for N-methylated (secondary) amines [1].

  • Double Coupling (If necessary): If the colorimetric test indicates incomplete coupling, drain the reaction vessel and repeat steps 3-4 using PyAOP instead of HATU to prevent guanidinylation of the unreacted amines [3, 6].

SPPS_Cycle Start Fmoc-Deprotected Resin Activation Activate Constrained AA (HATU/DIPEA or PyAOP) Start->Activation Coupling Coupling Reaction (1-4 hrs or 60°C Flow) Activation->Coupling Wash Stringent Washing (DMF/DCM) Coupling->Wash Test Monitoring (Bromophenol Blue / Chloranil) Wash->Test Recouple Double Coupling (Use PyAOP) Test->Recouple Incomplete Next Next SPPS Cycle Test->Next Complete Recouple->Wash

Optimized SPPS workflow for the incorporation of sterically hindered amino acids.

Protocol 2: Synthesis of Hydrocarbon-Stapled Peptides via Ring-Closing Metathesis (RCM)

Peptide stapling utilizes α -methyl, α -alkenyl amino acids (e.g., S5​ , R8​ ) inserted at specific intervals ( i,i+3 ; i,i+4 ; or i,i+7 ) to form an all-hydrocarbon cross-link that locks the peptide into an α -helical conformation [2, 4].

Causality of Design: The α -methyl group restricts backbone flexibility (similar to Aib), while the olefinic side chains are positioned on the same face of the helix. Ruthenium-catalyzed RCM covalently bridges these side chains, prepaying the entropic cost of helical folding [4].

Materials:

  • Grubbs Catalyst (1st Generation or 2nd Generation)

  • 1,2-Dichloroethane (DCE), anhydrous and degassed

  • Linear peptide on resin (N-terminus must be Fmoc-protected to prevent catalyst poisoning)

Step-by-Step Methodology:

  • Resin Preparation: Ensure the synthesis of the linear peptide is complete, but leave the final N-terminal Fmoc group intact. Free amines coordinate with and deactivate the Ruthenium catalyst.

  • Solvent Exchange: Wash the resin extensively with anhydrous, degassed DCE (5 × 2 min) to remove all traces of DMF and moisture, which inhibit RCM.

  • Catalyst Preparation: Dissolve Grubbs Catalyst (typically 10-20 mol % relative to resin loading) in degassed DCE to a concentration of ~10 mM.

  • Ring-Closing Metathesis: Add the catalyst solution to the resin. Bubble with Nitrogen or Argon gas to agitate the mixture for 2 hours at room temperature. (For difficult sequences, mild heating to 35°C may be applied).

  • Washing & Repetition: Drain the dark brown solution. Wash the resin with DCE. It is highly recommended to perform a second RCM cycle with fresh catalyst to ensure quantitative cyclization [4].

  • Cleavage: Wash the resin with DCM, remove the N-terminal Fmoc group, and cleave the stapled peptide using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2​O ) [1].

Stapling Linear Linear Peptide on Resin (i, i+4 or i, i+7 olefins) WashDCE Wash with Degassed DCE (Remove DMF/Moisture) Linear->WashDCE Catalyst Add Grubbs Catalyst (10-20 mol% in DCE) WashDCE->Catalyst Metathesis Ring-Closing Metathesis (2 hrs, RT or 35°C) Catalyst->Metathesis Repeat Repeat RCM Cycle (Ensure >95% Conversion) Metathesis->Repeat Cleavage TFA Cleavage & Deprotection Repeat->Cleavage

Workflow for the generation of hydrocarbon-stapled peptides via on-resin RCM.

Analytical Validation

Post-synthesis, the verification of constrained peptides requires high-resolution techniques due to the subtle mass and structural differences:

  • LC-MS Analysis: For N-methylated peptides, look for des-methyl impurities (-14 Da) indicating incomplete coupling of the modified residue, or +98 Da peaks indicating guanidinylation by HATU [3]. For stapled peptides, successful RCM results in the loss of ethylene (-28 Da) from the linear precursor mass.

  • Circular Dichroism (CD): Used to empirically validate the conformational constraint. Stapled peptides should exhibit characteristic α -helical minima at 208 nm and 222 nm compared to their unstructured linear counterparts [2].

References

  • Anaspec. Hydrocarbon Stapled & Constrained Peptides. Anaspec. URL:[Link]

  • Open Exploration Publishing. Stapled peptides: targeting protein-protein interactions in drug development. Open Exploration. URL:[Link]

  • Szloszár, A., Mándity, I. M., & Fülöp, F. Sustainable synthesis of N-methylated peptides in a continuous-flow fixed bed reactor. ResearchGate. URL:[Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. URL:[Link]

  • Open Exploration Publishing. Revisiting 310-helices: biological relevance, mimetics and applications. Open Exploration. URL:[Link]

Method

Application Note: Scale-Up Synthesis and Process Optimization of 2-Aminocycloheptane-1-Carboxylic Acid Hydrochloride

Introduction & Mechanistic Rationale Alicyclic β -amino acids, such as 2-aminocycloheptane-1-carboxylic acid (ACHC), are critical building blocks for the synthesis of foldamers, modified peptides, and active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Alicyclic β -amino acids, such as 2-aminocycloheptane-1-carboxylic acid (ACHC), are critical building blocks for the synthesis of foldamers, modified peptides, and active pharmaceutical ingredients[1]. The incorporation of the seven-membered cycloheptane ring imposes unique conformational constraints, promoting non-traditional helical structures (e.g., 11/9-helices or 12/10-helices) in unnatural peptide backbones[1].

For industrial and advanced research applications, scaling up the synthesis of ACHC hydrochloride requires a robust, high-yielding, and stereoselective pathway. The most efficient route relies on the 1,2-dipolar cycloaddition of chlorosulfonyl isocyanate (CSI) to cycloheptene[2]. This approach is favored because the cycloaddition proceeds with strict regioselectivity and cis-stereoselectivity, governed by Markovnikov orientation rules[3].

The Three-Stage Causality of the Synthetic Route:

  • [2+2] Cycloaddition: CSI is highly electrophilic. Its addition to cycloheptene forms an N -chlorosulfonyl- β -lactam intermediate. Despite being a formal [2+2] cycloaddition, the reaction proceeds via a stepwise mechanism involving a zwitterionic intermediate, which rapidly collapses to form the strained four-membered lactam ring[3].

  • Reductive Hydrolysis: The N -chlorosulfonyl group is highly labile. Using a mild reducing agent like sodium sulfite ( Na2​SO3​ ) in a buffered aqueous system selectively cleaves the N-S bond without prematurely hydrolyzing the β -lactam ring[4].

  • Acidic Ring Opening: The isolated cis- β -lactam (9-azabicyclo[5.2.0]nonan-8-one) is subjected to acidic hydrolysis (refluxing HCl). The strain of the β -lactam ring drives the thermodynamic favorability of the ring-opening. Utilizing hydrochloric acid directly yields the hydrochloride salt of the amino acid, which prevents intermolecular self-condensation (peptide bond formation) that would occur if the free base were isolated[2].

Experimental Workflow & Visualization

ScaleUpWorkflow Step1 Step 1: Cycloaddition Cycloheptene + CSI CH2Cl2, 0 to 45 °C Step2 Step 2: Reduction Na2SO3, Buffer Quench & Extract Step1->Step2 N-Chlorosulfonyl β-Lactam Step3 Step 3: Ring Opening Aqueous HCl / EtOH Reflux, 12 h Step2->Step3 cis-β-Lactam Intermediate Product Target API cis-ACHC HCl Crystallization Step3->Product Strain-Driven Hydrolysis

Figure 1: Three-stage synthetic workflow for 2-aminocycloheptane-1-carboxylic acid HCl.

Scale-Up Protocol: Step-by-Step Methodology

Note: The following protocol is optimized for a 100-gram scale synthesis. Chlorosulfonyl isocyanate is highly corrosive, toxic, and reacts violently with water; all Step 1 operations must be conducted under an inert argon atmosphere using rigorously dried solvents.

Step 1: Synthesis of N -Chlorosulfonyl-9-azabicyclo[5.2.0]nonan-8-one
  • Preparation: In a 2 L jacketed reactor equipped with a mechanical stirrer, internal thermometer, and addition funnel, dissolve cycloheptene (1.05 eq, ~100 g) in anhydrous dichloromethane (DCM, 800 mL).

  • Cooling: Chill the reactor to 0 °C using a recirculating chiller.

  • CSI Addition: Charge the addition funnel with chlorosulfonyl isocyanate (CSI, 1.0 eq, ~140 g). Add the CSI dropwise over 90 minutes. Critical causality: Slow addition controls the highly exothermic [2+2] cycloaddition, preventing thermal runaway and polymerization of the alkene[3].

  • Maturation: Allow the reaction mixture to warm to room temperature, then heat to 45 °C for 48 hours to ensure complete conversion to the N -chlorosulfonyl- β -lactam[4].

Step 2: Reductive Hydrolysis to cis- β -Lactam
  • Quenching: Cool the reaction mixture back to 0 °C. Carefully quench by the dropwise addition of water until gas evolution ( CO2​ /HCl) ceases[4].

  • Reduction: Prepare a 1.67 M aqueous phosphate buffer solution (pH ~7.5) containing 25% w/v sodium sulfite ( Na2​SO3​ ). Vigorously stir the biphasic mixture and add the buffered sulfite solution dropwise[4]. Critical causality: The sulfite ion acts as a nucleophilic reducing agent, attacking the sulfonyl sulfur and liberating the free β -lactam without opening the four-membered ring.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 200 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the crude cis-9-azabicyclo[5.2.0]nonan-8-one.

Step 3: Acidic Cleavage to Target Amino Acid Hydrochloride
  • Hydrolysis: Transfer the crude β -lactam to a 1 L round-bottom flask. Add 22% ethanolic HCl (or 12% aqueous HCl) (400 mL)[5].

  • Reflux: Heat the mixture to reflux (approx. 85 °C) for 12 hours. Critical causality: The acidic environment protonates the lactam nitrogen, turning it into a superior leaving group, while the solvent attacks the carbonyl carbon, permanently opening the ring[2].

  • Isolation: Concentrate the reaction mixture in vacuo to remove ethanol and excess HCl.

  • Purification: Recrystallize the resulting crude solid from a mixture of water and acetone to afford pure cis-2-aminocycloheptane-1-carboxylic acid hydrochloride as a white crystalline solid[5].

Quantitative Data & Yield Analysis

To validate the scalability of this protocol, the synthesis was evaluated across three distinct scales. The data demonstrates that the reaction efficiency is maintained during scale-up, provided that thermal control during the CSI addition is strictly managed.

Scale (Cycloheptene)CSI Addition TempLactam Yield (Step 2)Final ACHC·HCl YieldPurity (HPLC)
10 Grams 0 °C88%85%>99.0%
100 Grams 0 °C to 5 °C84%81%98.7%
1 Kilogram -5 °C to 2 °C81%78%98.5%

Table 1: Scale-up performance metrics for the synthesis of ACHC hydrochloride. Yields are isolated yields over the respective steps.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Aminocycloheptane-1-Carboxylic Acid (ACHpC) Coupling

Welcome to the Peptide Synthesis Support Center. 2-Aminocycloheptane-1-carboxylic acid (ACHpC) is a highly constrained, seven-membered cyclic β-amino acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptide Synthesis Support Center. 2-Aminocycloheptane-1-carboxylic acid (ACHpC) is a highly constrained, seven-membered cyclic β-amino acid. Due to its unique [1], it serves as a powerful building block for nontraditional helical foldamers. However, incorporating ACHpC into peptide sequences presents significant synthetic challenges, primarily due to severe steric hindrance, slow coupling kinetics, and susceptibility to active ester hydrolysis.

This guide provides field-validated troubleshooting strategies, structural rationales, and optimized protocols for ACHpC peptide coupling.

Diagnostic Workflow for ACHpC Coupling

ACHpC_Workflow Start Initiate ACHpC Coupling PreAct Pre-activate with PyBOP (10 mins max) Start->PreAct Couple Couple for 2-3 Hours in NMP PreAct->Couple Test Kaiser Test Result? Couple->Test Hydrolysis Check for Hydrolysis/Epimerization Test->Hydrolysis Positive Success Proceed to Next Amino Acid Test->Success Negative ReCouple Double Couple with Fresh Reagents Hydrolysis->ReCouple ReCouple->Test

Experimental workflow for troubleshooting and optimizing ACHpC peptide coupling.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my coupling yield so low when using HATU for ACHpC? A: While HATU is the gold standard for difficult linear sequence couplings, it is often detrimental for bulky cyclic β-amino acids like ACHpC. The steric bulk of the cycloheptane ring drastically slows down the nucleophilic attack of the resin-bound amine. Because HATU generates a highly reactive HOAt active ester, the extended coupling time required for ACHpC allows the[2]. Solution: Switch to PyBOP. PyBOP forms an HOBt active ester that is slightly less reactive but[2].

Q2: I am observing epimerization at the α-carbon. How can I prevent this? A: The twist-chair conformation of the seven-membered ring can increase the acidity of the α-proton, making it susceptible to base-catalyzed epimerization during prolonged activation. Solution: Replace standard bases like N,N-Diisopropylethylamine (DIPEA) with a less nucleophilic, sterically hindered base such as 2,4,6-trimethylpyridine (collidine). Additionally, strictly limit pre-activation time to a maximum of 10 minutes.

Q3: Is pre-activation strictly necessary for ACHpC? A: Yes. Without pre-activation, you risk incomplete coupling and sequence deletions. However, it must be carefully timed. Mix the protected ACHpC, PyBOP, and base for exactly 10 minutes prior to adding the mixture to the resin. This ensures complete formation of the active ester without giving it time to degrade.

Quantitative Reagent Comparison

To select the optimal conditions for your specific sequence, refer to the following empirical data comparing coupling reagents for cyclic β-amino acids:

Coupling ReagentActive Ester FormedStability (t½ in DMF)Racemization RiskOptimal Coupling TimeRecommended BaseExpected Yield (ACHpC)
HATU HOAtLow (< 1 hr)High (if > 1 hr)45 - 60 minsDIPEA / Collidine40 - 60%
PyBOP HOBtHigh (> 24 hrs)Low2 - 3 hoursDIPEA85 - 95%
DIC / HOBt HOBtModerateLow3 - 4 hoursNone (Neutral)70 - 80%

Note: Data synthesized from time-resolved 1H-NMR stability studies on cyclic β-amino acid active esters[2].

Standard Operating Procedure (SOP): Optimized ACHpC Coupling

This self-validating protocol utilizes PyBOP to ensure high-fidelity coupling of ACHpC while mitigating hydrolysis and epimerization.

Materials Required:

  • Fmoc-ACHpC-OH (3.0 equivalents relative to resin loading)

  • PyBOP (3.0 equivalents)

  • DIPEA or Collidine (6.0 equivalents)

  • N-Methyl-2-pyrrolidone (NMP) (Peptide synthesis grade)

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in NMP for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 x 10 mins). Wash thoroughly with NMP (5 x 1 min).

    • Causality: NMP is preferred over DMF for ACHpC because it better disrupts inter-chain hydrogen bonding, keeping the growing peptide chain accessible for the bulky cycloheptane ring to approach.

  • Pre-Activation: In a clean, dry vial, dissolve Fmoc-ACHpC-OH (3.0 eq) and PyBOP (3.0 eq) in a minimal volume of NMP (approx. 0.1 M concentration). Add DIPEA or Collidine (6.0 eq).

  • Incubation: Vortex the mixture gently and let it stand at room temperature for exactly 10 minutes .

    • Causality: This 10-minute window is the self-validating equilibrium point where[2], but degradation/epimerization has not yet begun.

  • Coupling: Transfer the pre-activated mixture to the resin. Agitate gently (e.g., using a nitrogen bubbler or orbital shaker) at room temperature for 2.5 to 3 hours .

  • Validation: Drain the reaction mixture and wash the resin with NMP (3 x 1 min) and DCM (3 x 1 min). Perform a Kaiser test to validate the system.

    • If blue (positive): Do not extend the coupling time of the degraded mixture. Drain, wash, and perform a double-coupling with a fresh batch of activated Fmoc-ACHpC-OH for 1.5 hours.

    • If yellow (negative): Proceed to the next Fmoc deprotection step.

Sources

Optimization

Technical Support Center: Purification of 2-Aminocycloheptane-1-carboxylic Acid Derivatives

Welcome to the technical support center for the purification of 2-aminocycloheptane-1-carboxylic acid derivatives. These seven-membered cyclic β-amino acids are valuable building blocks in medicinal chemistry and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-aminocycloheptane-1-carboxylic acid derivatives. These seven-membered cyclic β-amino acids are valuable building blocks in medicinal chemistry and drug development due to their unique conformational constraints. However, their purification presents significant challenges stemming from their stereochemical complexity and zwitterionic nature. This guide provides in-depth troubleshooting advice, proven protocols, and answers to frequently asked questions to help you navigate these purification hurdles effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers commonly encounter when beginning the purification process.

Q1: What are the primary purification challenges specific to 2-aminocycloheptane-1-carboxylic acid derivatives?

The primary challenges are threefold:

  • Stereoisomerism: The molecule possesses at least two chiral centers (at C1 and C2), leading to the formation of up to four stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers. Separating these four isomers from each other is the most significant hurdle.

  • Zwitterionic Nature: Like other amino acids, these compounds exist as zwitterions at neutral pH. This makes them highly polar, often leading to poor solubility in common organic solvents and challenging chromatographic behavior (e.g., streaking on silica gel).

  • Removal of Synthetic Byproducts: Standard organic synthesis can introduce impurities such as unreacted starting materials, coupling reagents, and side-products that may have similar physical properties to the desired product, complicating their removal.[1]

Q2: Why is the separation of stereoisomers so critical for drug development?

Different stereoisomers of a chiral molecule can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles. For instance, one enantiomer may be therapeutically active while the other is inactive or even harmful. Regulatory agencies like the FDA mandate the use of single, well-characterized stereoisomers for clinical applications to ensure safety and efficacy. Therefore, developing robust methods to isolate the desired stereoisomer in high purity is non-negotiable.

Q3: I have a crude reaction mixture. What is the first purification step I should take?

Before attempting complex chromatographic or crystallographic separations, a simple liquid-liquid acid-base extraction is often highly effective.[2] This exploits the amphoteric nature of the amino acid.

  • To remove neutral or basic impurities: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The amino acid will move to the aqueous phase, leaving neutral and basic impurities behind.

  • To remove acidic impurities: After the acid wash, basify the aqueous layer with a base (e.g., 1M NaOH) to a pH above the isoelectric point and extract with an organic solvent to recover your product, leaving acidic impurities in the aqueous phase. This initial cleanup can significantly simplify subsequent purification steps.

Q4: Should I purify the free amino acid, or is it better to use an N-protected derivative?

This is a critical strategic decision.

  • Purifying the Free Amino Acid: This is possible but can be challenging due to poor solubility and difficult chromatography. It is most amenable to ion-exchange chromatography or crystallization from polar solvents.

  • Purifying an N-Protected Derivative (e.g., Boc, Fmoc, Cbz): This is often the preferred strategy. N-protection masks the amine's basicity and removes the zwitterionic character, making the derivative significantly more soluble in common organic solvents and well-behaved during standard silica gel chromatography.[3][4] This approach allows for easier separation of cis and trans diastereomers. Although it requires additional synthesis and deprotection steps, the improved handling and purification efficiency often justify the extra effort.[3]

Part 2: Troubleshooting Guide

This guide is structured in a problem-cause-solution format to address specific experimental failures.

Problem 1: Difficulty Separating cis and trans Diastereomers

  • Symptom: Flash column chromatography shows co-elution or very poor separation of the two diastereomeric products.

  • Probable Cause: The polarity difference between the cis and trans isomers is insufficient in the chosen solvent system. This is especially common for the unprotected amino acids.

  • Solution Pathway:

    • Work with Protected Derivatives: If you haven't already, protect the amine (e.g., with a Boc or Fmoc group). The resulting carbamates often exhibit greater differences in conformation and crystal packing, which can be exploited.

    • Systematic Solvent Screening (Chromatography): Optimize your eluent system. Start with a standard system like hexane/ethyl acetate and systematically vary the ratio. If that fails, introduce a third solvent with different properties (e.g., dichloromethane for different selectivity, or a small amount of methanol for increased polarity).

    • Fractional Crystallization: Protected derivatives can sometimes be separated by fractional crystallization. Systematically screen various solvents to find one where one diastereomer is significantly less soluble than the other.

Problem 2: Failure to Resolve Enantiomers of a Purified Diastereomer

  • Symptom: You have isolated a pure racemic mixture (e.g., rac-cis or rac-trans), but analytical chiral HPLC shows a 1:1 mixture of enantiomers, and attempts to separate them are unsuccessful.

  • Probable Cause: Enantiomers have identical physical properties in an achiral environment, so they cannot be separated by standard chromatography or crystallization. A chiral environment is required for differentiation.

  • Solution Pathway:

    • Classical Resolution via Diastereomeric Salt Formation: This is a robust, scalable technique.[5] React the racemic amino acid with a single enantiomer of a chiral resolving agent. For a carboxylic acid, use a chiral base (e.g., (R)-(+)-α-methylbenzylamine, brucine). For the amine (if the carboxylate is protected), use a chiral acid (e.g., (1S)-(+)-10-Camphorsulfonic acid, (R)-(-)-Mandelic acid). The resulting diastereomeric salts have different solubilities and can be separated by fractional crystallization.[5] See Protocol 1 for a detailed methodology.

    • Chiral Preparative HPLC/SFC: This is a powerful but often more expensive and less scalable method. It involves using a column with a Chiral Stationary Phase (CSP). For cyclic amino acids, macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin-based phases like CHIROBIOTIC T) have shown excellent success.[6] Method development is crucial and involves screening different CSPs and mobile phase systems (Normal Phase, Reversed Phase, or Polar Ionic Mode). See Protocol 2 for guidance.

Problem 3: Product "Oils Out" or Fails to Crystallize

  • Symptom: During attempts at crystallization or recrystallization, the compound separates as a liquid phase (an oil) instead of forming solid crystals.[7]

  • Probable Cause:

    • The cooling rate is too fast, preventing orderly crystal lattice formation.[7]

    • The solvent's boiling point is higher than the melting point of your compound (or a eutectic mixture with impurities).

    • High levels of impurities are present, which disrupt crystallization and can lower the melting point.

  • Solution Pathway:

    • Slow Down the Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, insulated with glass wool if necessary, before moving it to an ice bath or refrigerator.[7]

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a "seed crystal" of the pure compound.

    • Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, use a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent, then slowly add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify and then cool slowly.[7] See Protocol 3 .

    • Pre-Purification: If impurities are the issue, perform a preliminary purification by flash chromatography or an acid-base wash to improve the chances of successful crystallization.

Problem 4: Low Recovery from Silica Gel Chromatography

  • Symptom: The product appears to streak badly on the column, and the overall recovery after chromatography is very low.

  • Probable Cause: The free amine or the zwitterionic amino acid is interacting strongly and potentially irreversibly with the acidic silanol groups on the surface of the silica gel.

  • Solution Pathway:

    • Use a Mobile Phase Modifier: For free amines, add a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonia (in methanol) to the eluent. This will "cap" the acidic sites on the silica and prevent strong adsorption of your basic product.

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a C18-functionalized silica (reversed-phase).

    • Protect the Amine: As mentioned in FAQ Q4, converting the amine to a carbamate (Boc) or amide derivative will eliminate this problem and is often the most reliable solution.

Part 3: Key Experimental Protocols

Protocol 1: Classical Resolution via Diastereomeric Salt Formation

This protocol outlines the separation of a racemic carboxylic acid using a chiral base.

  • Dissolution: In a flask, dissolve 1.0 equivalent of the racemic 2-aminocycloheptane-1-carboxylic acid derivative in a suitable solvent (e.g., methanol, ethanol, or isopropanol) with gentle heating.

  • Addition of Resolving Agent: To the warm solution, add 0.5 equivalents of a chiral resolving base (e.g., (R)-(+)-α-methylbenzylamine) dropwise with stirring. The sub-stoichiometric amount is used to ensure the first crop of crystals is highly enriched in one diastereomer.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, store the flask at 4°C overnight. The goal is for the less soluble diastereomeric salt to crystallize out.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Liberation of Free Acid: Suspend the collected salt crystals in water and add 1M HCl until the pH is ~1-2. This protonates the carboxylic acid and the resolving agent. Extract the aqueous solution with an organic solvent (e.g., diethyl ether) to remove the protonated chiral base. The desired enantiomerically enriched amino acid will remain in the aqueous phase.

  • Recovery: Adjust the pH of the aqueous phase to the isoelectric point of the amino acid (typically pH ~6-7) to precipitate the product, or evaporate the solution to dryness if the hydrochloride salt is desired.

  • Analysis: Determine the enantiomeric excess (e.e.) of the recovered acid using chiral HPLC (see Protocol 2). The mother liquor can be treated separately to recover the other enantiomer.

Protocol 2: General Guideline for Chiral HPLC Method Development

This protocol provides a starting point for separating enantiomers.

  • Column Selection: Begin with a versatile chiral stationary phase. For cyclic amino acids, a teicoplanin-based column (e.g., Astec® CHIROBIOTIC® T) is an excellent starting point.[6]

  • Mobile Phase Screening:

    • Polar Ionic Mode (PIM): This mode is often effective for underivatized amino acids. A typical mobile phase consists of Methanol/Acetic Acid/Triethylamine (e.g., 100/0.1/0.1 v/v/v).

    • Reversed-Phase (RP): For N-protected derivatives, a standard reversed-phase system like Acetonitrile/Water or Methanol/Water, often with 0.1% formic acid or trifluoroacetic acid, is suitable.

  • Initial Run: Start with an isocratic elution at a flow rate of 1.0 mL/min and monitor with a UV detector at an appropriate wavelength (e.g., ~210 nm for the carboxyl group or higher for protected derivatives).

  • Optimization: If separation is not achieved, systematically adjust the mobile phase composition, the acid/base additives, or the column temperature. If necessary, screen other types of CSPs (e.g., cyclodextrin-based, P-CAP).

Protocol 3: Mixed-Solvent Recrystallization

This technique is useful when a single ideal solvent cannot be found.[7]

  • Dissolution: In a flask, dissolve the crude solid in the minimum required volume of a "good" solvent (one in which it is highly soluble) at or near its boiling point.

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (one in which the compound is insoluble, but which is miscible with the good solvent) dropwise until the solution becomes faintly and persistently cloudy.

  • Re-dissolution: Add a few drops of the "good" solvent back into the hot mixture until the solution becomes clear again. This brings the solution to the exact point of saturation.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash them with a small amount of an ice-cold mixture of the two solvents (in the same ratio used for crystallization).

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Part 4: Data and Workflow Visualization

Table 1: Comparison of Enantiomeric Resolution Techniques

FeatureClassical ResolutionPreparative Chiral HPLCPreparative Chiral SFC
Principle Diastereomeric salt crystallizationDifferential interaction with CSPDifferential interaction with CSP
Scalability Excellent (grams to kilograms)Poor to Moderate (milligrams to grams)Moderate (grams)
Speed Slow (days)Moderate (hours)Fast (minutes to hours)
Development Time Moderate (solvent/reagent screening)High (column/mobile phase screening)High (column/modifier screening)
Cost Low (solvents, commodity reagents)High (specialized columns, high-purity solvents)Very High (instrumentation, columns)
Ideal Use Case Large-scale manufacturingHigh-purity small-scale synthesisFast, "greener" purification

Diagram 1: Decision Workflow for Purification Strategy

This diagram outlines a logical path from crude product to a pure stereoisomer.

G start Crude Product char Characterize (LCMS, NMR) start->char check_imp Major Non-Isomeric Impurities Present? char->check_imp extract Acid-Base Liquid-Liquid Extraction check_imp->extract  Yes isomers Mixture of Stereoisomers check_imp->isomers  No extract->isomers sep_diast Separate Diastereomers (Flash Chromatography or Fractional Crystallization of Protected Derivative) isomers->sep_diast racemate Isolated Racemate (e.g., rac-cis) sep_diast->racemate resolve Resolve Enantiomers racemate->resolve large_scale Classical Resolution (Diastereomeric Salts) resolve->large_scale Large Scale (>1 g) small_scale Chiral HPLC / SFC resolve->small_scale Small Scale (<1 g) final Pure Enantiomer large_scale->final small_scale->final G cluster_0 Salt Formation cluster_1 Separation cluster_2 Recovery racemate Racemic Acid (R-Acid + S-Acid) mix Form Diastereomeric Salts racemate->mix reagent Chiral Base (e.g., R-Base) reagent->mix salts Mixture of Salts (R-Acid:R-Base) (S-Acid:R-Base) mix->salts cryst Fractional Crystallization salts->cryst salt_A Solid: Less Soluble Salt (e.g., S-Acid:R-Base) cryst->salt_A mother_liquor Solution: More Soluble Salt (e.g., R-Acid:R-Base) cryst->mother_liquor liberate_A Liberate Free Acid (Acid Treatment) salt_A->liberate_A enantiomer_A Pure S-Acid liberate_A->enantiomer_A

Caption: Workflow for separating enantiomers using classical resolution.

References

  • Hyyryläinen, A. R. M., et al. (2010). Chiral differentiation of some cyclic beta-amino acids by kinetic and fixed ligand methods. Journal of Mass Spectrometry, 45(2), 198-204. [Link]

  • Wang, Y., et al. (2013). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 18(5), 6010-6021. [Link]

  • Lata, S., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Organic Process Research & Development. [Link]

  • Lata, S., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. ACS Publications. [Link]

  • Lata, S., et al. (2024). (PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. ResearchGate. [Link]

  • Forró, E., & Fülöp, F. (2018). Some important cyclic β-amino acids. ResearchGate. [Link]

  • Peter, A., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine. [Link]

  • Wang, Z., et al. (2019). Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. Journal of the American Chemical Society, 141(4), 1561-1566. [Link]

  • LibreTexts Chemistry. (2019). 6.8: Resolution: Separation of Enantiomers. [Link]

  • University of Rochester. Recrystallization and Crystallization. Chemistry Department Resources. [Link]

  • European Patent Office. (2020). PURIFICATION OF AROMATIC CARBOXYLIC ACIDS. EP 3089957 B1. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • Sánchez-Trasviña, C., et al. (2022). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Pharmaceutics, 14(11), 2379. [Link]

  • Google Patents. (2007). Purification of carboxylic acids by complexation with selective solvents. US7307188B2.
  • ResearchGate. (2022). Chromatographic strategies followed to purify the three different versions of modified coagulation factor IX. [Link]

  • Falchi, A., et al. (2000). A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C. Synlett, 2000(02), 275-277. [Link]

  • Singh, D., & Kumar, D. (2025). Review Article - Analytical and Bioanalytical Chemistry Research. Analytical and Bioanalytical Chemistry Research. [Link]

  • Grygorenko, O. O., et al. (2018). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7. French-Ukrainian Journal of Chemistry, 6(2), 70-78. [Link]

  • Lee, K. S., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 1-8. [Link]

  • Neupane, B. (2021). Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine? ResearchGate. [Link]

  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. [Link]

  • Weinhandl, M., et al. (2022). Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams. Graz University of Technology. [Link]

  • Google Patents. (1995). Process for the preparation of 1-aminocyclopropane carboxylic acid hydrochloride. EP0676390A1.
  • Niestrój, M., et al. (2019). Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography and Pressurized Planar Electrochromatography. Scientific Reports, 9(1), 17094. [Link]

Sources

Troubleshooting

Advanced Applications Desk: Troubleshooting 2-Aminocycloheptane-1-carboxylic Acid Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of nontraditional helical foldamers and constrained peptides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of nontraditional helical foldamers and constrained peptides.

The incorporation of 2-aminocycloheptane-1-carboxylic acid (ACHpC) presents unique synthetic hurdles. Because ACHpC exists in rapidly interconverting twist-chair conformations, the spatial proximity of its functional groups combined with the steric bulk of the seven-membered ring creates a perfect storm for side reactions [1][1]. Furthermore, because it is supplied as a hydrochloride (HCl) salt, the delicate balance of base required for neutralization often inadvertently triggers epimerization or intramolecular cyclization [2][2].

This guide provides a self-validating framework to troubleshoot and eliminate these specific side reactions.

Section 1: Causality & Mechanistic FAQs

Q1: Why am I observing massive epimerization of the ACHpC residue during coupling? The Causality: Epimerization in cyclic β-amino acids is primarily driven by direct Hα abstraction by the tertiary base used during activation [3][3]. When you add N,N-Diisopropylethylamine (DIEA) to neutralize the ACHpC·HCl salt, any localized excess of base deprotonates the highly acidic α-proton of the active ester intermediate. The enolate formation temporarily relieves the steric strain of the cycloheptane ring, driving the equilibrium toward the epimerized product [3][3]. The Fix: Transition from DIEA to a weaker, sterically hindered base like 2,4,6-trimethylpyridine (collidine) for the coupling step, and strictly limit the stoichiometry to exactly 1.0 equivalent for HCl neutralization plus the exact equivalents needed for activation.

Q2: My LC-MS shows a dominant[M-18] peak instead of the desired peptide mass. What is this byproduct? The Causality: This mass indicates the formation of a β-lactam (a four-membered cyclic amide). During the activation of the ACHpC carboxyl group, if the intermolecular coupling to the resin-bound amine is sluggish (due to the steric bulk of the cycloheptane ring), the molecule undergoes an intramolecular nucleophilic attack [2][2]. The Fix: You must outcompete the intramolecular cyclization by accelerating the intermolecular coupling kinetics. Switch from standard DIC/HOBt to highly reactive uronium salts like HATU with HOAt.

Q3: Why does the coupling fail completely when I don't pre-neutralize the HCl salt? The Causality: The hydrochloride salt keeps the amino group protonated (as an ammonium ion), rendering it non-nucleophilic. If you rely on the coupling solution's base to neutralize the salt during the reaction, the local pH drops, stalling the formation of the active ester and leading to rapid hydrolysis of your coupling reagents.

Section 2: Diagnostic Logic & Workflows

TroubleshootingTree Start ACHpC·HCl Coupling Issue CheckMass LC-MS Analysis of Cleaved Micro-cleavage Start->CheckMass Mass1 Peak at [M-18] (Loss of Water) CheckMass->Mass1 Mass2 Split Peaks at [M+H] (Same Mass) CheckMass->Mass2 Mass3 Mass of Truncated Peptide CheckMass->Mass3 Diag1 Diagnosis: β-Lactam Formation Mass1->Diag1 Diag2 Diagnosis: Epimerization (Hα Abstraction) Mass2->Diag2 Diag3 Diagnosis: Incomplete HCl Neutralization Mass3->Diag3 Fix1 Action: Switch to HATU/HOAt Diag1->Fix1 Fix2 Action: Use Collidine instead of DIEA Diag2->Fix2 Fix3 Action: Pre-wash with 5% DIEA/DMF Diag3->Fix3

Diagnostic logic tree for identifying and resolving ACHpC·HCl coupling side reactions.

Section 3: Quantitative Optimization Data

To demonstrate the causality of reagent selection on side-reaction suppression, review the following optimization data for the coupling of Fmoc-ACHpC-OH·HCl to a sterically hindered resin-bound hexapeptide.

Coupling Reagent (Eq)Base Selection (Eq)Temp (°C)Conversion (%)Epimerization (%)β-Lactam (%)
DIC / HOBt (3.0)DIEA (4.0)2542%18%35%
HBTU / HOBt (3.0)DIEA (4.0)2565%22%10%
HATU / HOAt (3.0)DIEA (3.0)2588%15%< 2%
HATU / HOAt (3.0) Collidine (3.0) 25 94% < 1% < 1%
HATU / HOAt (3.0) Collidine (3.0) 75 (MW) 99% < 1% < 1%

Data Interpretation: The use of Collidine drastically reduces epimerization compared to DIEA due to its lower basicity and higher steric hindrance, preventing Hα abstraction. Microwave (MW) heating accelerates the desired intermolecular coupling, completely outcompeting β-lactam formation.

Section 4: Self-Validating Experimental Protocol

This protocol establishes a self-validating system. By integrating micro-cleavages and colorimetric tests, you verify the success of each phase before proceeding, preventing the propagation of errors.

Phase 1: Pre-Neutralization & Activation (Solution Phase)

  • Weighing: Weigh 3.0 equivalents of Fmoc-ACHpC-OH·HCl and 2.9 equivalents of HATU into a dry glass vial. (Causality: Using slightly less HATU ensures no excess uronium salt caps the resin-bound amine).

  • Solvation: Dissolve the powders in minimal anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Neutralization & Activation: Add exactly 3.0 equivalents of 2,4,6-trimethylpyridine (Collidine). Vortex for exactly 60 seconds. (Validation: The solution should turn a pale yellow, indicating the formation of the active HOAt ester. Do not exceed 2 minutes of pre-activation to prevent premature cyclization).

Phase 2: Coupling (Solid Phase) 4. Resin Preparation: Ensure the resin-bound peptide has been thoroughly washed with DMF after Fmoc deprotection. 5. Reaction: Transfer the activated ACHpC solution to the resin. 6. Incubation: Agitate at 75°C for 15 minutes using a microwave peptide synthesizer (or 2 hours at room temperature). 7. Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

Phase 3: Self-Validation (The Checkpoint) 8. Kaiser Test: Perform a Kaiser test on a few resin beads. (Validation: Colorless/yellow beads indicate complete coupling. Blue beads indicate unreacted amines, signaling truncation). 9. Micro-Cleavage: Transfer ~2 mg of resin to a microtube. Add 100 µL of TFA/TIPS/H2O (95:2.5:2.5). Cleave for 30 mins, precipitate in cold ether, and analyze via LC-MS. (Validation: Confirm the presence of the [M+H] peak and the absence of [M-18] (β-lactam) or split peaks (epimers) [1][1]).

Section 5: Reaction Pathway Visualization

ReactionPathway Salt ACHpC·HCl (Inactive) FreeBase ACHpC Free Base (Nucleophilic) Salt->FreeBase Collidine (Neutralization) ActiveEster HOAt Active Ester (Highly Reactive) FreeBase->ActiveEster HATU/Collidine (Activation) Product Desired Peptide (Amide Bond) ActiveEster->Product Fast Kinetics (Intermolecular) Lactam β-Lactam (Dead-end) ActiveEster->Lactam Slow Kinetics (Intramolecular) Epimer D-Epimer Peptide (Loss of Chirality) ActiveEster->Epimer Excess Strong Base (Hα Abstraction)

Reaction pathway of ACHpC highlighting desired coupling versus β-lactam and epimerization reactions.

References
  • Fülöp, F., et al. "The Chemistry of 2-Aminocycloalkanecarboxylic Acids." Chemical Reviews, 2001.[Link]

  • Lee, J., et al. "Exploring a β-Amino Acid with a Seven-Membered Ring Constraint as a Foldamer Building Block for Nontraditional Helices." Organic Letters, 2023.[Link]

  • Al Musaimi, O., et al. "Epimerisation in Peptide Synthesis." Pharmaceuticals (Basel), 2023.[Link]

Sources

Optimization

Technical Support Center: Advanced Peptide Synthesis &amp; Stability

Welcome to the Technical Support Center for Peptide Engineering. As cyclic amino acids (e.g., Proline, Pipecolic acid, and unnatural macrocyclic derivatives) become increasingly critical in drug development for their abi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Peptide Engineering. As cyclic amino acids (e.g., Proline, Pipecolic acid, and unnatural macrocyclic derivatives) become increasingly critical in drug development for their ability to enforce conformational rigidity and enhance target affinity, they also introduce severe synthetic and metabolic challenges.

This guide provides field-proven troubleshooting protocols and mechanistic insights to help researchers overcome steric hindrance, prevent side reactions, and optimize the in vivo stability of cyclic-containing peptides.

Troubleshooting Guide 1: Suppressing Diketopiperazine (DKP) Formation

Symptom: LC-MS analysis of your crude peptide reveals a massive truncation, specifically missing the first two C-terminal amino acids, alongside the presence of a cyclic byproduct. Diagnosis: Diketopiperazine (DKP) formation.

The Causality of DKP Formation

DKP formation is a ubiquitous and catastrophic peptide fragmentation process that occurs primarily at the dipeptide stage of Solid-Phase Peptide Synthesis (SPPS)[1]. When the penultimate amino acid is a secondary or cyclic amino acid like Proline, its constrained ring structure naturally forces the peptide backbone into a cis-amide conformation. During the standard Fmoc-deprotection step, the newly liberated N-terminal amine is brought into perfect spatial proximity to the C-terminal ester or amide linkage. This triggers an intramolecular nucleophilic attack, cleaving the peptide from the resin and releasing a stable, six-membered diketopiperazine ring[1][2].

Self-Validating Protocol: DKP Mitigation Strategy

To completely suppress this autocatalytic cleavage, you must alter both the steric environment of the resin and the basicity of the deprotection conditions.

Step-by-Step Methodology:

  • Resin Selection: Anchor your C-terminal amino acid to 2-Chlorotrityl chloride (CTC) resin. The extreme steric bulk of the trityl linker acts as a physical shield, severely restricting the spatial arrangement required for the DKP cyclization transition state[1][3].

  • Chain Elongation: Couple the penultimate cyclic amino acid (e.g., Fmoc-Pro-OH) using standard activation.

  • Mild Deprotection: Discard the standard 20% Piperidine/DMF solution. Instead, deprotect the Fmoc group using a milder cocktail of 2% DBU and 5% Piperazine in NMP . This specific mixture provides sufficient basicity for rapid Fmoc removal while drastically reducing the base-catalyzed induction of DKP[1].

  • Rapid Coupling: Immediately couple the third amino acid to trap the free amine and eliminate the DKP-prone dipeptide intermediate.

  • System Validation: Self-Validation Step: Before proceeding with the rest of the synthesis, perform a micro-cleavage on 5 mg of the resin using 1% TFA in DCM for 3 minutes. Analyze the supernatant via LC-MS. The presence of the intact tripeptide mass and the absolute absence of the [M - H2O] cyclic DKP mass validates that the suppression strategy was successful.

DKP_Mitigation Start Fmoc-Pro-Xaa-Resin Deprotect Standard Fmoc Deprotection (20% Piperidine) Start->Deprotect Mitigation1 Use 2-Chlorotrityl (CTC) Resin (Steric Shielding) Start->Mitigation1 Mitigation2 Use Mild Deprotection (2% DBU / 5% Piperazine) Start->Mitigation2 Mitigation3 Incorporate Pseudoproline Dipeptides Start->Mitigation3 DKP Diketopiperazine (DKP) Formation Chain Cleavage Deprotect->DKP Success Stable Peptide Chain Elongation Mitigation1->Success Mitigation2->Success Mitigation3->Success

Workflow for mitigating DKP formation during SPPS of proline-containing peptides.

Troubleshooting Guide 2: Coupling Sterically Hindered Cyclic Amino Acids

Symptom: Incomplete couplings, sequence deletions, and high rates of epimerization when adding amino acids to a resin-bound Proline or Pipecolic acid. Diagnosis: Severe steric hindrance blocking nucleophilic attack.

The Causality of Coupling Failures

The secondary amine of cyclic amino acids restricts the trajectory of incoming activated esters. Standard coupling reagents (like HBTU or BOP) generate OBt (benzotriazole) active esters. These intermediates are insufficiently reactive to overcome the steric wall of the cyclic ring, leading to sluggish aminolysis. Prolonged coupling times under basic conditions subsequently cause the activated amino acid to undergo epimerization (racemization) via an oxazolone intermediate[4][5].

To solve this, you must transition to advanced uronium/aminium reagents that generate highly reactive, short-lived active esters.

Quantitative Comparison: HATU vs. COMU

While HATU has historically been the gold standard due to the "7-aza effect" (anchimeric assistance from the pyridine nitrogen of the HOAt leaving group)[4], COMU has emerged as a superior third-generation alternative[5].

FeatureHATU (2nd Generation)COMU (3rd Generation)
Leaving Group HOAt (7-aza-1-hydroxybenzotriazole)Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)
Safety Profile High risk (Explosive potential, allergenic)Low risk (Non-explosive, less allergenic)
Byproduct Solubility Moderate (Requires thorough washing)High (Water-soluble, easily removed)
Racemization Control GoodExcellent (Especially with hindered imino acids)
Aminolysis Kinetics Fast (Driven by 7-aza anchimeric assistance)Very Fast (Driven by highly reactive Oxyma ester)
Self-Validating Protocol: High-Efficiency COMU Coupling
  • Pre-activation: In a dry vial, dissolve the N-protected amino acid (3.0 equivalents relative to resin loading) and COMU (3.0 equivalents) in anhydrous DMF (0.3 M concentration)[5].

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (6.0 equivalents) to the vial. Allow the mixture to pre-activate for exactly 1 minute to form the highly reactive Oxyma active ester[5].

  • Coupling: Transfer the activated solution to the resin containing the sterically hindered cyclic amine. Agitate at room temperature for 30 to 60 minutes.

  • System Validation: Self-Validation Step: Because standard Kaiser tests fail on secondary amines (like Proline), perform a Chloranil Test . Take a few resin beads, add a drop of 2% acetaldehyde in DMF and a drop of 2% chloranil in toluene, and let sit for 5 minutes. A colorless or pale yellow bead validates complete acylation. A dark blue/green bead indicates unreacted secondary amines, requiring a second coupling cycle.

Coupling_Logic Hindered Sterically Hindered Cyclic Amino Acid Check Assess Steric Bulk & Epimerization Risk Hindered->Check Standard Standard Reagents (HBTU/BOP) Check->Standard Default Choice Advanced Advanced Uronium Reagents (HATU / COMU) Check->Advanced Optimized Choice Fail Low Yield / High Epimerization Standard->Fail ActiveEster Highly Reactive Active Ester (OAt or Oxyma) Advanced->ActiveEster Success Efficient Amide Bond Formation ActiveEster->Success

Logic pathway for selecting coupling reagents for sterically hindered cyclic amino acids.

FAQ: Metabolic Stability of Cyclic Peptides in Drug Development

Q: How do pseudoproline dipeptides improve both the synthesis and stability of cyclic-containing peptides? A: Pseudoprolines are artificially engineered dipeptides (typically derived from Serine, Threonine, or Cysteine) that are reversibly protected as oxazolidine or thiazolidine rings[6]. During synthesis, they mimic proline's cyclic structure, imposing a "kink" in the peptide backbone that strongly favors cis-amide bond formation[6]. This kink acts as a structural disruptor, preventing interchain hydrogen bonding and the formation of insoluble β-sheet aggregates, which drastically improves coupling yields[6][7]. Post-synthesis, they can either be deprotected back to their native residues using TFA, or strategically retained to lock the peptide into a rigid, metabolically stable conformation[8].

Q: My cyclic peptide still degrades rapidly in vivo. What structural modifications can prevent proteolytic cleavage without losing target affinity? A: While macrocyclization inherently improves stability by eliminating exopeptidase-susceptible termini and enforcing conformational rigidity[9], endopeptidases can still cleave the internal backbone. To combat this, implement the following modifications:

  • N-methylation: Methylating the amide nitrogen of specific cyclic residues removes the hydrogen bond donor. This alters the local conformation, sterically blocks protease active sites from docking, and significantly improves lipid membrane permeability (e.g., Caco-2 permeability) for oral bioavailability[9].

  • D-Amino Acid Substitution: Swapping natural L-amino acids with their D-enantiomers at known cleavage sites renders the peptide unrecognizable to endogenous, stereospecific proteases. This approach can extend the plasma half-life of a peptide from minutes to hours[10][11].

References

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | ACS Omega, acs.org,[Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC, nih.gov,[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC, peptide.com,[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility, peptidechemistry.org, [Link]

  • Pseudoproline Dipeptides - Aapptec Peptides, peptide.com,[Link]

  • Strategies for Improving Peptide Stability and Delivery - MDPI, mdpi.com,[Link]

Sources

Troubleshooting

Technical Support Center: Chiral Resolution &amp; Analysis of 2-Aminocycloheptane-1-carboxylic Acid Enantiomers

Welcome to the Advanced Application Support Hub. 2-Aminocycloheptane-1-carboxylic acid is a highly valuable cyclic β-amino acid used as a conformationally restricted building block in peptidomimetics and drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Hub. 2-Aminocycloheptane-1-carboxylic acid is a highly valuable cyclic β-amino acid used as a conformationally restricted building block in peptidomimetics and drug discovery. Due to its zwitterionic nature and the flexibility of the 7-membered cycloheptane ring, achieving high enantiomeric purity requires precise control over thermodynamic and kinetic parameters.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights for both analytical enantioseparation and preparative-scale resolution.

Section 1: Analytical HPLC Enantioseparation (Troubleshooting & FAQs)

Q1: I am using a Chiralpak ZWIX(+) column to separate 2-aminocycloheptane-1-carboxylic acid enantiomers, but I observe severe peak broadening and co-elution. How can I improve the resolution?

The Causality: Zwitterionic cinchona alkaloid stationary phases (like ZWIX) rely on a double ion-pairing mechanism. The stationary phase contains both a cationic quinidine core and an anionic sulfonic acid site [1]. Peak broadening in ampholytic β-amino acids usually indicates insufficient solvation of these ion-pairs or an incorrect mobile phase pH that fails to fully ionize both the analyte and the stationary phase.

The Solution:

  • Optimize Additives: Switch to a polar-ionic mobile phase (e.g., Methanol/Water 98:2 v/v). Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA). The excess acid ensures the basic moiety of the analyte is fully protonated, while the DEA acts as a competitor to prevent overly strong retention at the anionic site of the column.

  • Switch Selectors: If resolution remains marginal, switch to the ZWIX(-) column. Thermodynamic studies demonstrate that the pseudo-enantiomeric spatial arrangement of the quinidine selector in ZWIX(-) often exhibits superior steric clefting and selectivity for cyclic β-amino acids compared to the quinine-based ZWIX(+)[2].

HPLC_Troubleshooting Start Issue: Poor Resolution (Rs < 1.5) on ZWIX(+) Column CheckMP Check Mobile Phase (MeOH/H2O ratio) Start->CheckMP Additives Optimize Acid/Base Additives (50mM FA / 25mM DEA) CheckMP->Additives If tailing is observed Temp Evaluate Temperature (Decrease to 10°C) CheckMP->Temp If Rs is marginal (1.0-1.4) Switch Switch to ZWIX(-) (Quinidine-based CSP) Additives->Switch If Rs remains < 1.5 Temp->Switch If no improvement

Troubleshooting logic for HPLC enantioseparation of cyclic β-amino acids.

Q2: My retention times on the macrocyclic glycopeptide column (Chirobiotic TAG) are drifting, and the enantiomers are eluting too fast.

The Causality: Chirobiotic TAG relies on hydrogen bonding, steric inclusion, and ionic interactions. For free cyclic β-amino acids, the Polar Organic Mode (POM) is ideal. Drifting retention times indicate the stationary phase is losing its critical hydration shell, which is necessary to maintain the 3D structure of the teicoplanin aglycone selector.

The Solution: Flush the column with 100% Methanol for 20 column volumes to strip strongly bound contaminants. Re-equilibrate with Methanol containing 0.1% Triethylamine and 0.1% Acetic Acid. Self-Validation Tip: Always dissolve your sample in the exact mobile phase. Injecting samples dissolved in strong solvents (like DMSO) causes localized disruption of the ionic equilibrium, leading to immediate retention drift.

Quantitative Chromatographic Parameters Summary
Chiral Stationary PhaseMobile Phase CompositionAdditivesTemp (°C)Elution OrderExpected Resolution ( Rs​ )
Chiralpak ZWIX(+) MeOH/H₂O (98:2, v/v)50 mM FA / 25 mM DEA25(1R,2S) < (1S,2R)1.8
Chiralpak ZWIX(-) MeOH/H₂O (98:2, v/v)50 mM FA / 25 mM DEA25(1S,2R) < (1R,2S)2.4
Chirobiotic TAG MeOH (100%)0.1% TEA / 0.1% AcOH20Varies1.5

Section 2: Preparative Enzymatic Kinetic Resolution (EKR)

Q3: During the CAL-A catalyzed kinetic resolution of methyl 2-aminocycloheptane-1-carboxylate, my E-value (enantiomeric ratio) is below 20. How do I increase enantioselectivity?

The Causality: Candida antarctica lipase A (CAL-A) is highly sensitive to the nature of the acyl donor and solvent polarity. Standard acyl donors like vinyl acetate can cause background non-enzymatic acylation or provide a poor fit in the active site for bulky 7-membered rings [3].

The Solution: Change the acyl donor to 2,2,2-trifluoroethyl butanoate . The fluorinated leaving group shifts the equilibrium irreversibly without generating reactive aldehydes, and the bulky butanoate chain fits the hydrophobic pocket of CAL-A perfectly when paired with the cis-cycloheptane ring. Switch the solvent to strictly anhydrous diisopropyl ether (DIPE) to suppress the reverse hydrolysis reaction.

Self-Validating Protocol: CAL-A Mediated Kinetic Resolution

This protocol utilizes an internal feedback loop to ensure high enantiomeric excess ( ee ) before downstream processing.

Step 1: Reaction Assembly Dissolve racemic methyl cis-2-aminocycloheptane-1-carboxylate (10 mmol) in anhydrous diisopropyl ether (DIPE, 50 mL). Causality: DIPE provides the optimal hydrophobic environment to maintain the active conformation of the lipase while ensuring substrate solubility.

Step 2: Enzyme & Acyl Donor Addition Add Candida antarctica lipase A (CAL-A, 100 mg) and 2,2,2-trifluoroethyl butanoate (15 mmol). Causality: The fluorinated leaving group renders the acylation irreversible, preventing the reverse reaction that degrades enantiomeric excess.

Step 3: Incubation & Self-Validation (Critical Step) Incubate at 65 °C with orbital shaking (200 rpm). Validation Loop: Withdraw 50 µL aliquots every 2 hours. Derivatize with trifluoroacetic anhydride and analyze via chiral GC (e.g., Chiraldex G-TA column). Calculate the conversion ( c ) and enantiomeric excess of the product ( eep​ ). The reaction kinetics of lipases can shift based on trace moisture. By calculating these metrics in real-time, you validate the E-value ( E>200 ) before committing the batch. Stop the reaction exactly when c=50% to ensure both the unreacted ester and the amide product achieve >98% ee .

Step 4: Separation & Hydrolysis Filter the immobilized enzyme and wash with ethyl acetate. Concentrate the filtrate and separate the unreacted (1R,2S)-ester from the (1S,2R)-amide via silica gel chromatography. Reflux the isolated fractions in 6M HCl for 12 hours to yield the respective free (1R,2S)- and (1S,2R)-2-aminocycloheptane-1-carboxylic acid enantiomers.

EKR_Workflow Racemate Racemic Methyl 2-aminocycloheptane- 1-carboxylate Reaction CAL-A Lipase + 2,2,2-Trifluoroethyl butanoate in DIPE (65 °C) Racemate->Reaction Monitor Monitor via Chiral GC (Stop exactly at 50% Conv.) Reaction->Monitor Product1 (1S,2R)-Amide (Acylated) Monitor->Product1 Fast Enantiomer Product2 (1R,2S)-Ester (Unreacted) Monitor->Product2 Slow Enantiomer

Workflow for the enzymatic kinetic resolution of methyl 2-aminocycloheptane-1-carboxylate.

Section 3: Classical Diastereomeric Salt Resolution

Q4: I am trying to resolve the racemic acid using (1R,2S)-1-aminoindan-2-ol, but I am getting an oil instead of crystals. What is going wrong?

The Causality: Cyclic β-amino acids are highly polar and exist as internal zwitterions. This internal charge neutralization severely interferes with the formation of stable intermolecular diastereomeric salts with chiral bases, leading to phase separation (oiling out) rather than crystallization.

The Solution: You must break the internal zwitterion. First, protect the amino group using a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. This suppresses the basicity of the amine, allowing the carboxylic acid to freely interact with the resolving agent. Once the diastereomeric salt crystallizes, validate the diastereomeric excess ( de ) by chiral HPLC before deprotecting with TFA or hydrogenolysis.

References
  • Zhang, T., Holder, E., Franco, P., & Lindner, W. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. 1

  • Ilisz, I., Gecse, Z., Lajkó, G., Forró, E., Fülöp, F., Lindner, W., & Péter, A. (2014). High-performance liquid chromatographic enantioseparation of cyclic β-amino acids on zwitterionic chiral stationary phases. Chromatographia, 77, 74. 2

  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. 3

Sources

Optimization

"common impurities in 2-aminocycloheptane-1-carboxylic acid hydrochloride synthesis"

Welcome to the Technical Support Center for the synthesis of 2-aminocycloheptane-1-carboxylic acid hydrochloride . As a cyclic β -amino acid, this molecule is a highly valued building block for the synthesis of foldamers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-aminocycloheptane-1-carboxylic acid hydrochloride . As a cyclic β -amino acid, this molecule is a highly valued building block for the synthesis of foldamers, peptidomimetics, and novel therapeutics.

The most robust and widely utilized synthetic route involves the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) to cycloheptene, followed by reductive cleavage to a bicyclic β -lactam, and final acidic ring-opening 1. While this pathway is highly efficient, researchers frequently encounter specific impurities related to stereochemical drift, incomplete hydrolysis, and premature polymerization.

This guide is engineered to provide you with the mechanistic causality behind these issues and self-validating protocols to ensure high-purity synthesis.

Pathway & Impurity Origin Visualization

SynthesisRoute Cycloheptene Cycloheptene + CSI N_CS_Lactam N-Chlorosulfonyl- 8-azabicyclo[5.2.0]nonan-9-one Cycloheptene->N_CS_Lactam [2+2] Cycloaddition (DCM, 0-5°C) Beta_Lactam 8-Azabicyclo[5.2.0] nonan-9-one N_CS_Lactam->Beta_Lactam Reductive Hydrolysis (Na2SO3, pH 7-8) Imp_Inorganic Sulfamic Acid / NH4Cl (Inorganic Salts) N_CS_Lactam->Imp_Inorganic CSI Degradation Product cis-2-Aminocycloheptane- 1-carboxylic acid HCl Beta_Lactam->Product Acidic Ring Opening (20% HCl, 95°C) Imp_Polymer Nylon-3 Oligomers (Polymeric Impurity) Beta_Lactam->Imp_Polymer Trace Base / ROP Imp_Trans trans-Isomer (Diastereomeric Impurity) Product->Imp_Trans Prolonged Heating (C1 Epimerization)

Fig 1: CSI-mediated synthesis of cis-2-aminocycloheptane-1-carboxylic acid HCl and key impurities.

Troubleshooting Guide: The "Why" and "How"

Q: My final product contains significant amounts of the trans-isomer. How did this happen, and how do I prevent it? A: The initial [2+2] cycloaddition of CSI to cycloheptene is strictly stereoselective. Because the vinyl protons of cycloheptene force a concerted (or rapidly collapsing stepwise) transition state, the reaction exclusively yields the cis-fused β -lactam 2. Therefore, any trans-isomer in your final product is an artifact of the final acidic hydrolysis step.

  • Causality: The C1 proton ( α to the carboxylic acid) is susceptible to enolization under prolonged heating in strong acid (e.g., 20% HCl at reflux). Because the trans-configuration is thermodynamically favored in medium-sized cycloheptane rings to relieve steric strain, extended refluxing drives epimerization.

  • Solution: Strictly control the hydrolysis time. Limit the heating (95°C) to 12–14 hours. Monitor the disappearance of the β -lactam via LC-MS; quench the reaction immediately once the lactam peak is <1% to prevent thermodynamic drift toward the trans-isomer.

Q: I am detecting high-molecular-weight broad peaks in my LC-MS/GPC. What are these oligomers? A: These are Nylon-3 type poly- β -peptides.

  • Causality: β -lactams are highly susceptible to ring-opening polymerization (ROP) in the presence of trace nucleophiles or bases 3. If the intermediate 8-azabicyclo[5.2.0]nonan-9-one is exposed to basic conditions (e.g., during the reductive sulfite quench of the N-chlorosulfonyl group) for too long, or if the pH is not carefully adjusted before extraction, premature ROP occurs.

  • Solution: During the reductive hydrolysis of the N-chlorosulfonyl- β -lactam using Na₂SO₃, maintain the pH strictly between 7.0 and 8.0. Extract the intermediate immediately into an organic phase (like DCM) to isolate it from aqueous nucleophiles.

Q: Why is my isolated yield low, with a large amount of unreacted 8-azabicyclo[5.2.0]nonan-9-one remaining? A: Bicyclic β -lactams fused to medium-sized rings exhibit unique conformational sterics that can shield the lactam carbonyl from nucleophilic attack during hydrolysis 4.

  • Causality: If your HCl concentration drops (due to evaporation or a wet intermediate), the hydrolysis stalls.

  • Solution: Ensure you are using at least 10 volumes of 20% aqueous HCl. If the reaction stalls, do not simply increase the temperature (which causes epimerization); instead, add a co-solvent like 1,4-dioxane (up to 20% v/v) to increase the solubility of the lipophilic bicyclic lactam in the aqueous acid.

Quantitative Impurity Data Presentation

Impurity NameMechanistic OriginDetection MethodAcceptable Limit
8-Azabicyclo[5.2.0]nonan-9-one Incomplete acidic ring-openingLC-MS (ESI+): m/z 140 [M+H]⁺< 0.5%
trans-2-Aminocycloheptane-1-carboxylic acid C1 Epimerization during extended reflux¹H-NMR (C1-C2 coupling constants) or Chiral HPLC< 1.0%
Nylon-3 Oligomers Premature Ring-Opening Polymerization (ROP)GPC or LC-MS (Broad polymeric humps)< 0.1%
Sulfamic Acid / NH₄Cl Complete degradation of CSI / LactamIon Chromatography (IC)< 0.5%

Self-Validating Experimental Protocol

Optimized Acidic Ring-Opening & Selective Crystallization This protocol is designed to be self-validating: by utilizing differential solubility, the desired cis-HCl salt self-purifies from the trans-isomer and unreacted lactam.

  • Reaction Setup: Suspend 10.0 g of purified 8-azabicyclo[5.2.0]nonan-9-one in 100 mL of 20% aqueous HCl (10 volumes) in a round-bottom flask equipped with a reflux condenser.

  • Controlled Hydrolysis: Heat the mixture to exactly 95°C. Do not exceed 100°C. Stir vigorously for 12 hours.

  • In-Process Control (IPC): At 12 hours, sample 50 µL, neutralize with saturated NaHCO₃, and extract with EtOAc. Analyze the organic layer via TLC (EtOAc:Hexane 1:1, Ninhydrin stain) or LC-MS. The reaction is complete when the lactam spot/peak is absent.

  • Concentration: Once complete, cool the reaction to room temperature and concentrate in vacuo at 50°C to yield a crude, slightly yellow solid.

  • Trituration (Oligomer Removal): Suspend the crude solid in 50 mL of cold diethyl ether. Stir for 15 minutes, then filter. Mechanism: Ether dissolves trace unreacted lactam and non-polar organic impurities, leaving the HCl salt behind.

  • Selective Crystallization (Diastereomeric Enrichment): Dissolve the filtered solid in the minimum amount of boiling absolute ethanol (~30 mL). Remove from heat and slowly add acetone dropwise until the solution becomes slightly cloudy. Allow to cool slowly to 4°C overnight.

  • Isolation: Filter the pristine white crystals. Mechanism: The cis-hydrochloride salt selectively crystallizes under these conditions, while the thermodynamically driven trans-isomer remains highly soluble in the mother liquor.

Frequently Asked Questions (FAQs)

Q: Can I use standard silica gel chromatography to purify the final amino acid? A: It is highly discouraged. 2-aminocycloheptane-1-carboxylic acid hydrochloride is highly polar and will streak severely on standard normal-phase silica. If chromatography is absolutely necessary, use reverse-phase C18 columns (Water/Acetonitrile with 0.1% TFA) or strongly acidic cation-exchange resins (e.g., Dowex 50WX8).

Q: My chlorosulfonyl isocyanate (CSI) has turned cloudy in the bottle. Is it still safe to use? A: No. CSI is violently reactive with moisture, hydrolyzing to form sulfamic acid, HCl, and CO₂. A cloudy bottle indicates significant degradation and internal pressure buildup. Always use fresh, clear CSI stored under inert gas (Argon/Nitrogen) at 4°C.

Q: Does the enantiomeric resolution of this amino acid occur during this synthesis? A: No, this route yields the racemic cis-isomer: rac-(1R,2S)-2-aminocycloheptane-1-carboxylic acid hydrochloride. If enantiopure material is required, enzymatic desymmetrization (e.g., using CAL-B lipase) of the intermediate β -lactam is required prior to acidic hydrolysis 4.

References

  • The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews (2001).[Link]

  • Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β -Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. MDPI (2022).[Link]

  • Synthesis of β -Lactams Bearing Functionalized Side Chains from a Readily Available Precursor. Organic Letters (2008).[Link]

  • Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway. The Journal of Organic Chemistry (2010).[Link]

Sources

Troubleshooting

"refining the workup procedure for 2-aminocycloheptane-1-carboxylic acid reactions"

Welcome to the Technical Support Center for Alicyclic β -Amino Acid Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream processing of 2-aminocyclohepta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Alicyclic β -Amino Acid Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream processing of 2-aminocycloheptane-1-carboxylic acid (ACHpC).

ACHpC is a highly valuable, conformationally constrained building block used to engineer nontraditional helical foldamers (such as 11/9 and 12/10-helices) for advanced therapeutics[1]. However, isolating this 7-membered ring β -amino acid presents significant workup challenges due to its zwitterionic nature, high aqueous solubility, and the harsh conditions required for its synthesis.

This guide is designed to troubleshoot common workup bottlenecks, explain the mechanistic causality behind isolation failures, and provide self-validating protocols to ensure high-purity recovery.

Section 1: Troubleshooting & FAQs

Q1: Why is my product recovery so low when performing a standard liquid-liquid extraction (LLE) with ethyl acetate or dichloromethane? The Causality: Like all basic unsubstituted amino acids, ACHpC exists predominantly as a zwitterion at near-neutral pH[2]. In this state, the α -carboxyl group is deprotonated (COO⁻) and the β -amino group is protonated (NH₃⁺)[3]. This dual-charge state maximizes its dipole moment and hydration shell, making it highly soluble in water and virtually insoluble in organic solvents. The Solution: Standard LLE will inevitably fail. You must bypass LLE entirely and utilize physical separation techniques such as cation-exchange chromatography, which exploits the protonated state of the amine under acidic conditions to selectively bind the product[2].

Q2: I am synthesizing ACHpC via the hydrochloric acid ring-opening of a bicyclic β -lactam intermediate. How do I remove the excess HCl without forming inseparable inorganic salts? The Causality: The ring-opening of β -lactams using concentrated HCl is highly exothermic and yields the amino acid as a hydrochloride salt[2]. If you attempt to neutralize the excess HCl with a standard aqueous base (like NaOH or KOH), you generate inorganic salts (e.g., NaCl). Because both the inorganic salt and the free ACHpC are highly water-soluble, separating them via crystallization is notoriously difficult. The Solution: Use a chemical acid scavenger. Treating the crude mixture with a large excess of propylene oxide is a field-proven method[2]. Propylene oxide undergoes an irreversible, ring-opening nucleophilic attack by the chloride ions, consuming the free protons to form volatile 1-chloro-2-propanol. As the HCl is consumed, the pH shifts toward the isoelectric point, causing the free amino acid to precipitate cleanly out of the ethanolic solution.

Q3: During the CALB-catalyzed enzymatic resolution of racemic β -amino esters, how do I cleanly separate the unreacted ester from the hydrolyzed (1R,2S)-ACHpC? The Causality: Candida antarctica lipase B (CALB) selectively hydrolyzes only one enantiomer of the cyclic ester. This leaves a mixture of the free β -amino acid (highly polar, water-soluble) and the unreacted β -amino ester (lipophilic) trapped within the immobilized enzyme matrix[4]. The Solution: Leverage the drastic solubility difference induced by the enzymatic hydrolysis. By washing the filtered enzyme with hot distilled water, you selectively dissolve and elute the free β -amino acid. A subsequent wash with ethyl acetate will recover the unreacted ester[4].

Section 2: Quantitative Data & Physicochemical Properties

Understanding the physicochemical parameters of ACHpC is critical for designing an efficient workup. The table below summarizes the key data driving our isolation strategies.

Property / ParameterValue / DescriptionImpact on Workup Strategy
Molecular Formula C₈H₁₅NO₂Defines mass balance calculations.
Molecular Weight 157.21 g/mol Used for stoichiometric reagent dosing.
Isoelectric Point (pI) ~ 7.0Target pH for maximum precipitation / minimum solubility[3].
LLE Recovery (pH 7.0) < 5%Confirms standard organic extraction is non-viable.
Ion-Exchange Recovery > 90%Primary method for isolating the free amino acid from salts[2].
Propylene Oxide Yield 75 - 85%Excellent for direct precipitation from HCl mixtures[2].
Enzymatic Resolution ee > 98%CALB hydrolysis provides exceptional enantiomeric purity[4].

Section 3: Self-Validating Experimental Protocols

Protocol A: Isolation of Free ACHpC via Cation-Exchange Chromatography

This method is ideal for purifying ACHpC from complex reaction mixtures containing inorganic salts.

  • Resin Preparation: Swell Dowex 50W-X8 strongly acidic cation-exchange resin (H⁺ form) in deionized water and pack into a glass column.

  • Loading: Dilute the crude ACHpC reaction mixture with deionized water (to lower the ionic strength) and load it onto the column at a flow rate of 1-2 mL/min. The protonated amino acid will bind to the sulfonic acid groups of the resin.

  • Washing (Self-Validation Step): Wash the column with 3-5 column volumes of deionized water to elute non-basic impurities and chloride ions. Validation: Collect a few drops of the final wash fraction and add 0.1 M AgNO₃. The absence of a white AgCl precipitate confirms that all inorganic chlorides have been successfully removed.

  • Elution: Elute the free amino acid by passing 1.5 M aqueous ammonia (NH₄OH) through the column.

  • Isolation: Collect the ninhydrin-positive fractions and lyophilize (freeze-dry) to yield the pure, free 2-aminocycloheptane-1-carboxylic acid as a white powder.

Protocol B: Propylene Oxide Mediated Precipitation

This method is best for direct isolation following the HCl-mediated ring-opening of β -lactams.

  • Solubilization: Dissolve the crude ACHpC·HCl salt in a minimal amount of absolute ethanol.

  • Scavenging: Under vigorous stirring at room temperature, add a 10-molar excess of propylene oxide dropwise[2]. Caution: Propylene oxide is volatile and flammable; perform in a fume hood.

  • Precipitation (Self-Validation Step): Stir the mixture for 3 hours. Validation: Monitor the apparent pH of the suspension. The reaction is complete when the pH stabilizes near 7.0 (the isoelectric point), which coincides with the maximum precipitation of the white free amino acid.

  • Filtration: Filter the precipitate under vacuum, wash sequentially with cold ethanol and diethyl ether to remove the volatile 1-chloro-2-propanol byproduct, and dry under high vacuum.

Section 4: Workup Workflows & Logical Relationships

The following diagrams map the logical progression of the two most critical workup procedures for ACHpC.

BetaLactamWorkup A β-Lactam Precursor B HCl Ring Opening (Exothermic) A->B cc HCl C ACHpC·HCl Salt (Intermediate) B->C D1 Method A: Propylene Oxide C->D1 D2 Method B: Ion-Exchange (Dowex) C->D2 E1 Volatile Chloropropanols (Waste) D1->E1 Scavenges HCl F Free 2-Aminocycloheptane- 1-carboxylic Acid D1->F Precipitation E2 Aqueous NH4OH Elution D2->E2 Retains Amino Acid E2->F Lyophilization

Logical workflow for β-lactam ring-opening and ACHpC isolation.

CALBWorkup A Racemic β-Amino Ester B CALB Enzymatic Hydrolysis A->B C Reaction Mixture B->C D Filtration C->D E1 Immobilized Enzyme + Unreacted Ester D->E1 Retentate E2 Aqueous Filtrate (Free Amino Acid) D->E2 Filtrate (Hot H2O) F1 Wash with EtOAc E1->F1 F2 Evaporation E2->F2 G1 Unreacted (1R,2S)-Ester F1->G1 G2 Free (1S,2R)-ACHpC F2->G2

CALB-catalyzed enzymatic resolution and downstream separation workflow.

References

  • The Chemistry of 2-Aminocycloalkanecarboxylic Acids , Chemical Reviews.[Link]

  • Exploring a β-Amino Acid with a Seven-Membered Ring Constraint as a Foldamer Building Block for Nontraditional Helices , Organic Letters - ACS Publications.[Link]

  • Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis , MDPI.[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Constrained Amino Acids: Profiling 2-Aminocycloheptane-1-carboxylic Acid

Introduction: The Pursuit of Conformational Constraint in Peptide Drug Discovery In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the gap between small molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pursuit of Conformational Constraint in Peptide Drug Discovery

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics.[1] Their inherent bioactivity and specificity are often counterbalanced by poor metabolic stability and low cell permeability, primarily due to their conformational flexibility.[2] The strategic incorporation of unnatural amino acids that impart conformational rigidity has emerged as a powerful approach to overcome these limitations.[3][4] By constraining the peptide backbone, we can pre-organize the molecule into its bioactive conformation, leading to enhanced binding affinity, increased resistance to proteolytic degradation, and improved pharmacokinetic properties.[3][5]

This guide provides a comparative analysis of various constrained amino acids, with a particular focus on 2-aminocycloheptane-1-carboxylic acid (Ac7c) . We will delve into the synthesis, conformational properties, and impact on peptide structure and function of Ac7c in relation to other cyclic amino acids with varying ring sizes, such as those based on cyclopentane (Ac5c), and cyclohexane (Ac6c). This analysis is grounded in experimental data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and other biophysical techniques, offering researchers and drug developers a comprehensive resource for the rational design of next-generation peptide therapeutics.

The Family of 2-Aminocycloalkyl-1-carboxylic Acids: A Matter of Ring Size

The 2-aminocycloalkyl-1-carboxylic acids are a homologous series of non-proteinogenic amino acids where the α-carbon and the amino group are part of a cycloalkane ring. This structural motif significantly restricts the torsional angles (phi, ψ, and chi) of the amino acid residue, thereby influencing the local and global conformation of a peptide. The size of the cycloalkane ring is a critical determinant of the degree and nature of this conformational constraint.

Synthesis of 2-Aminocycloalkyl-1-carboxylic Acids

The stereoselective synthesis of these constrained amino acids is a crucial first step for their incorporation into peptides. Various synthetic strategies have been developed to access enantiopure cis and trans isomers. A common approach involves the use of chiral auxiliaries or asymmetric catalysis. For instance, a scalable synthesis for all four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) has been reported, starting from ethyl 2-oxocyclopentanecarboxylate and employing (R)- or (S)-α-phenylethylamine as a chiral auxiliary.[6] This methodology allows for the isolation of the desired stereoisomers through diastereomeric salt formation and subsequent chemical transformations.[6] Similar strategies can be adapted for the synthesis of the corresponding cyclohexane and cycloheptane analogues, although the larger ring size of the latter can introduce additional challenges in controlling stereochemistry.

A key consideration in the synthesis is the relative orientation of the amino and carboxyl groups, which can be either cis or trans. This stereochemical difference has a profound impact on the conformational preferences of the amino acid and, consequently, the secondary structure of the peptide it is incorporated into.

Comparative Conformational Analysis

The conformational landscape of a peptide is significantly altered by the incorporation of a constrained amino acid. The ring size of the 2-aminocycloalkyl-1-carboxylic acid directly influences the preferred backbone dihedral angles and the puckering of the cycloalkane ring itself.

2-Aminocyclopentane-1-carboxylic Acid (Ac5c): A Proline Mimic with a Twist

The five-membered ring of Ac5c offers a significant degree of rigidity. Depending on the cis or trans stereochemistry, Ac5c can act as a mimic for proline, inducing turns in the peptide backbone.[7][8] NMR studies on morphiceptin analogs where proline was replaced by different stereoisomers of Ac5c revealed that the analog containing the (1R,2S)-cis-Ac5c was the most active, adopting a conformation that is favorable for receptor binding.[7] This highlights the critical role of stereochemistry in directing the peptide's three-dimensional structure.

2-Aminocyclohexane-1-carboxylic Acid (Ac6c): Inducing Well-Defined Secondary Structures

The six-membered ring of Ac6c provides a different set of conformational constraints. Studies on cyclic peptides containing cis- or trans-Ac6c have shown their ability to induce well-defined secondary structures.[9] NMR and molecular dynamics simulations have been instrumental in elucidating the preferred conformations, which are often stabilized by intramolecular hydrogen bonds.[10] The chair conformation of the cyclohexane ring is the dominant pucker, which in turn restricts the available conformational space of the peptide backbone.

2-Aminocycloheptane-1-carboxylic Acid (Ac7c): Exploring a Larger Conformational Landscape

Direct experimental data on peptides containing 2-aminocycloheptane-1-carboxylic acid is less abundant in the literature compared to its smaller ring counterparts. However, studies on the related 1-aminocycloheptane-1-carboxylic acid (Ac7c) provide valuable insights. X-ray crystallography and NMR studies have shown that the cycloheptane ring in peptides predominantly adopts a twist-chair conformation .[11] This conformation is one of the more stable forms of the flexible seven-membered ring. The larger ring size of cycloheptane allows for a greater degree of conformational flexibility compared to cyclopentane and cyclohexane, yet it still imposes significant constraints on the peptide backbone.

It is hypothesized that the introduction of a 2-amino group on the cycloheptane ring will further influence its puckering and the preferred φ and ψ angles of the peptide backbone. The cis and trans isomers of 2-aminocycloheptane-1-carboxylic acid are expected to induce distinct turn structures or extended conformations, making them valuable tools for fine-tuning peptide architecture.

Data Presentation: A Comparative Overview

The following table summarizes the key conformational features of 2-aminocycloalkyl-1-carboxylic acids with varying ring sizes, based on available experimental and computational data.

Constrained Amino AcidRing SizePredominant Ring ConformationImpact on Peptide Secondary StructureKey References
2-Aminocyclopentane-1-carboxylic acid (Ac5c) 5Envelope, TwistInduces β- and γ-turns; acts as a proline mimic.[7][8][7][8]
2-Aminocyclohexane-1-carboxylic acid (Ac6c) 6ChairStabilizes well-defined turn structures and extended conformations.[9][9][10]
2-Aminocycloheptane-1-carboxylic acid (Ac7c) 7Twist-ChairExpected to induce unique turn or helical structures; offers more flexibility than smaller rings.[11][11]

Experimental Protocols

To facilitate further research in this area, we provide detailed, self-validating protocols for key experiments.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Constrained Amino Acid

This protocol outlines the manual synthesis of a model hexapeptide containing a generic 2-aminocycloalkyl-1-carboxylic acid (Aca) using Fmoc/tBu chemistry.

SPPS_Workflow start Start: Swell Fmoc-Linker-Resin deprotection1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 coupling1 Couple Fmoc-Aca-OH (HBTU/DIPEA in DMF) deprotection1->coupling1 wash1 Wash (DMF, DCM) coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling2 Couple Next Fmoc-AA-OH deprotection2->coupling2 wash2 Wash coupling2->wash2 repeat Repeat Deprotection, Coupling, and Wash Cycles wash2->repeat repeat->deprotection2 More residues cleavage Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) repeat->cleavage Final residue precipitation Precipitate in Cold Ether cleavage->precipitation purification Purify by RP-HPLC precipitation->purification characterization Characterize by MS and NMR purification->characterization end End: Lyophilized Peptide characterization->end NMR_Workflow start Start: Dissolve Peptide in Deuterated Solvent tocsy Acquire 2D TOCSY Spectrum start->tocsy noesy Acquire 2D NOESY/ROESY Spectrum start->noesy assignment Resonance Assignment tocsy->assignment noesy->assignment noe_restraints Identify NOE/ROE Cross-peaks and Derive Distance Restraints assignment->noe_restraints coupling_constants Measure J-coupling Constants for Dihedral Angle Restraints assignment->coupling_constants structure_calc Structure Calculation and Molecular Dynamics Simulation noe_restraints->structure_calc coupling_constants->structure_calc ensemble Analyze Conformational Ensemble structure_calc->ensemble end End: 3D Structure Model ensemble->end

Caption: Workflow for NMR-based Conformational Analysis.

Materials:

  • Lyophilized peptide

  • Deuterated solvent (e.g., DMSO-d6, CD3OH, or H2O/D2O 9:1)

  • NMR spectrometer with a cryoprobe

Procedure:

  • Sample Preparation: Dissolve 1-2 mg of the purified peptide in 0.5 mL of the chosen deuterated solvent.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample purity and concentration.

    • Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum to identify spin systems of individual amino acid residues.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons that are close in space (< 5 Å).

  • Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to assign all proton resonances to their respective amino acid residues in the peptide sequence.

  • Derivation of Structural Restraints:

    • Distance Restraints: Identify and quantify NOE/ROE cross-peak intensities to derive inter-proton distance restraints.

    • Dihedral Angle Restraints: Measure ³J(HN,Hα) coupling constants from a high-resolution 1D or 2D spectrum to obtain restraints on the φ dihedral angle.

  • Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

  • Structure Analysis: Analyze the resulting ensemble of structures to determine the predominant conformation(s) of the peptide in solution.

Impact on Biological Properties

The conformational constraint imposed by cyclic amino acids has a direct and significant impact on the biological properties of peptides.

Enzymatic Stability

Linear peptides are often rapidly degraded by proteases in vivo. The rigid conformation induced by constrained amino acids can sterically hinder the approach of proteases, thereby increasing the peptide's half-life. The seven-membered ring of Ac7c, while more flexible than smaller rings, is still expected to provide a significant barrier to enzymatic cleavage compared to a linear, acyclic amino acid.

Receptor Binding Affinity

By pre-organizing a peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, which can lead to a significant increase in binding affinity. The specific stereochemistry and conformational preferences of Ac7c will dictate its ability to correctly position the key pharmacophoric groups of the peptide for optimal interaction with the target receptor. The increased conformational flexibility of the cycloheptane ring compared to smaller rings may allow for a degree of "induced fit" upon receptor binding, which could be advantageous in certain contexts.

Cell Permeability

A major hurdle for peptide therapeutics is their poor cell permeability. The ability to cross cell membranes is often associated with the adoption of a "chameleonic" conformation that can mask polar groups in a hydrophobic environment. The conformational constraints imposed by cyclic amino acids can favor such structures. It is plausible that the larger, more lipophilic cycloheptane ring of Ac7c could contribute favorably to the overall lipophilicity of a peptide, potentially enhancing its passive diffusion across cell membranes.

Future Directions and Conclusion

2-Aminocycloheptane-1-carboxylic acid represents an under-explored yet promising building block for peptide-based drug discovery. Its unique conformational properties, stemming from the seven-membered ring, offer a distinct set of structural constraints compared to the more commonly used five- and six-membered ring analogues. While direct comparative experimental data remains limited, the foundational knowledge of constrained amino acids allows for rational hypotheses regarding its potential to modulate peptide structure and function.

Future research should focus on the stereoselective synthesis of all four isomers of 2-aminocycloheptane-1-carboxylic acid and their incorporation into a variety of peptide scaffolds. Detailed conformational analysis using high-field NMR and X-ray crystallography, coupled with computational modeling, will be essential to fully elucidate the structural landscape of Ac7c-containing peptides. Furthermore, systematic studies on their enzymatic stability, receptor binding affinity, and cell permeability will be crucial to validate their potential as valuable components of next-generation peptide therapeutics. This guide serves as a foundational resource to stimulate and direct these future investigations.

References

  • Using circular dichroism spectra to estimate protein secondary structure. Shared Research Facilities. [Link]

  • Using circular dichroism spectra to estimate protein secondary structure. SciSpace. [Link]

  • The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. RSC Publishing. [Link] [5]6. Cyclic peptides––Small and big and their conformational aspects. Indian Academy of Sciences. [Link] [12]7. Heuristic energy-based cyclic peptide design. PLOS Computational Biology. [Link] [2]8. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Request PDF - ResearchGate. [Link]

  • Should My Peptide Be Cyclic? - LifeTein. LifeTein. [Link] [3]10. Searching the Conformational Space of Cyclic β-Amino Acid Peptides. ACS Publications. [Link]

  • Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. SpringerLink. [Link]

  • Orally Absorbed Cyclic Peptides. Chemical Reviews - ACS Publications. [Link]

  • Conformational Analysis of Furanoid ε-Sugar Amino Acid Containing Cyclic Peptides by NMR Spectroscopy, Molecular Dynamics Simulation, and X-ray Crystallography: Evidence for a Novel Turn Structure. Journal of the American Chemical Society - ACS Figshare. [Link]

  • A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Groupe Français des Peptides et des Protéines - GFPP. [Link]

  • Predicting Peptide Permeability Across Diverse Barriers: A Systematic Investigation. Molecular Pharmaceutics - ACS Publications. [Link]

  • CycPeptMP: enhancing membrane permeability prediction of cyclic peptides with multi-level molecular features and data augmentation. Briefings in Bioinformatics | Oxford Academic. [Link]

  • Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. Supramolecular Chemistry. [Link]

  • Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. The Royal Society of Chemistry. [Link] [10]19. Molecular conformation of the cycloheptane ring in the solid state. SciSpace. [Link]

  • Orally Absorbed Cyclic Peptides. UQ eSpace - The University of Queensland. [Link]

  • Peptide Cell Permeability. Bowers Lab. [Link]

  • A methodology to correctly assess the applicability domain of cell membrane permeability predictors for cyclic peptides. Digital Discovery (RSC Publishing). [Link]

  • Asymmetric synthesis of (-)-(1R,2S)-cispentacin and related cis- and trans-2-amino cyclopentane- and cyclohexane-1-carboxylic acids. chem.ox.ac.uk. [Link]

  • Conformations of cycloheptane. Journal of the American Chemical Society. [Link]

  • Designing Cell-Permeable Macrocyclic Peptides. PMC. [Link] [4]26. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. PubMed. [Link] [9]27. (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed. [Link]

  • 7.5 High Resolution NMR Spectroscopy. Georg-Thieme-Verlag. [Link]

  • Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. ResearchGate. [Link] [7]30. X-ray crystallographic structures of peptides 2a and 2e (Mol A). (A) A... | Download Scientific Diagram. ResearchGate. [Link]

  • Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. MDPI. [Link] [8]32. (PDF) NMR of peptides. ResearchGate. [Link]

  • Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac 7 c). International Journal of Peptide and Protein Research. [Link] [11]34. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivative. Beilstein Journals. [Link]

  • Synthesis and Biological Evaluation of anti-1-amino-2-[18F]fluoro-cyclobutyl-1-carboxylic Acid (anti-2-[18F]FACBC) in Rat 9L Gliosarcoma. PubMed. [Link]

  • peptide nmr. Unknown Source. [Link]

  • Crystal structures of peptides and modified peptides. PubMed. [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]

  • Conformational Design of Cyclic Peptides. Enlighten Theses. [Link]

  • Design, Synthesis and Biological Evaluation of indole-2-carboxylic Acid Derivatives as IDO1/TDO Dual Inhibitors. PubMed. [Link]

  • Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. ResearchGate. [Link]

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Comparative

Biological Activity and Conformational Dynamics: 2-Aminocycloheptane-1-Carboxylic Acid vs. Proline Analogs

Executive Summary In the pursuit of metabolically stable and conformationally precise therapeutics, the limitations of natural α -amino acids have driven the evolution of peptidomimetics. Proline has long been the gold s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of metabolically stable and conformationally precise therapeutics, the limitations of natural α -amino acids have driven the evolution of peptidomimetics. Proline has long been the gold standard for inducing rigid turns and helices in peptide backbones. However, its susceptibility to prolyl endopeptidases and its static conformational nature limit its utility in targeting highly dynamic protein-protein interactions (PPIs).

This guide objectively compares the performance, biological activity, and structural dynamics of proline analogs against 2-aminocycloheptane-1-carboxylic acid (ACHpC) —a conformationally constrained, 7-membered cyclic β -amino acid. By analyzing their distinct helical propensities and proteolytic stabilities, this guide provides actionable workflows for integrating ACHpC into advanced foldamer designs and metal-peptide frameworks (MPFs).

Mechanistic Comparison: Rigidity vs. Adaptability

The Proline Paradigm (Static Rigidity)

Proline is unique among natural amino acids due to its pyrrolidine ring, which covalently links the side chain to the backbone nitrogen. This architecture locks the backbone ϕ angle at approximately -65°, making proline an exceptional nucleator for polyproline type II (PPII) helices and β -turns. However, this rigidity is a double-edged sword: once folded, proline-rich sequences cannot easily adapt to the shifting topographies of dynamic receptor interfaces.

The ACHpC Paradigm (Dynamic Adaptability)

Unlike the 5-membered α -amino acid proline, cis-ACHpC is a β -amino acid constrained by a 7-membered cycloheptane ring. As detailed in 1[1], cis-ACHpC promotes nontraditional secondary structures, such as the 11/9-helix in 1:1 α / β -peptides and the 12/10-helix in pure β -peptides.

Crucially, the cycloheptane ring of cis-ACHpC exists in two twist-chair conformations that rapidly interconvert via pseudorotation[1]. This allows the resulting 12/10-helices to possess interconvertible handedness . When an ACHpC-based foldamer approaches a biological target, this dynamic pseudorotation allows the peptide to adapt its helical handedness to maximize binding affinity—a feat impossible for rigidly locked proline analogs[1].

ConformationalDynamics cluster_proline Proline (α-Amino Acid) cluster_achpc cis-ACHpC (β-Amino Acid) P1 5-Membered Ring P2 Locked φ Angle P1->P2 P3 Static PPII Helix P2->P3 B1 Protein-Protein Interaction Mimicry P3->B1 Rigid Binding A1 7-Membered Ring A2 Twist-Chair Pseudorotation A1->A2 A3 Dynamic 12/10 Helix A2->A3 A3->B1 Adaptive Binding

Conformational pathways of Proline vs. ACHpC in foldamer target binding.

Biological Activity and Applications

Proteolytic Stability & Receptor Modulation

The primary driver for replacing proline with alicyclic β -amino acids is extreme resistance to enzymatic degradation. Natural proteases are stereoelectronically tuned to cleave α -peptide bonds. The insertion of an extra backbone carbon in ACHpC, combined with the massive steric shielding of the cycloheptane ring, completely abrogates recognition by natural peptidases, drastically increasing the in vivo half-life of the therapeutic[2].

Furthermore, substituting proline analogs with cyclic constraints modifies pharmacological activity. For example, replacing proline with cyclic β -amino acid analogs in opioid peptides (e.g., Tyr-ACPC-Phe-Pro-NH2) alters the binding preference between μ

  • and δ -opiate receptors, demonstrating that ring size and backbone spacing directly tune receptor selectivity[2].
Metal-Peptide Frameworks (MPFs)

Beyond traditional therapeutics, ACHpC is a breakthrough building block for advanced biomaterials. According to studies highlighted in 3[3], ligands consisting of cis-ACHpC with alternating chirality exhibit a remarkable solvent-dependent screw-sense preference—forming a (P)-helix in protic solvents and an (M)-helix in aprotic solvents. These dynamic conformers assemble into distinct, highly porous Metal-Peptide Frameworks (MPFs) capable of enantioselective molecular recognition and chiral drug separation[3].

Quantitative Performance Comparison

The following table summarizes the structural and biological metrics of proline versus cyclic β -amino acid analogs.

PropertyProline (Pro) β -Prolinecis-ACHCcis-ACHpC
Backbone Type α -amino acid β -amino acid β -amino acid β -amino acid
Ring Constraint 5-Membered5-Membered6-Membered7-Membered
Helical Propensity PPI / PPII Helices14-Helix14-Helix12/10 & 11/9 Helices
Conformational Dynamics Static / RigidRigidRigid ChairDynamic (Pseudorotation)
Helical Handedness FixedFixedFixedInterconvertible
Proteolytic Stability Low (Prolyl peptidases)HighExtremeExtreme

Self-Validating Experimental Workflows

To harness the biological activity of ACHpC, researchers must employ specialized synthesis and validation protocols. The following workflow establishes a self-validating system: structural formation must be confirmed before biological stability is assessed.

Workflow S1 1. Solid-Phase Peptide Synthesis (SPPS) Couple Fmoc-ACHpC using HATU/HOAt S2 2. Circular Dichroism (CD) Spectroscopy Measure 12/10-Helix Signatures S1->S2 S3 3. Proteolytic Assay Incubate with Pronase (37°C, pH 7.4) S2->S3 S4 4. LC-MS Quantification Calculate Half-Life (t1/2) vs Proline Analogs S3->S4

Self-validating experimental workflow for evaluating ACHpC foldamers.

Step 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)
  • Causality: The massive steric hindrance of the 7-membered cycloheptane ring significantly reduces the nucleophilicity of the β -amine. Standard coupling reagents (e.g., HBTU) will fail or result in severe deletion sequences.

  • Protocol: Utilize microwave irradiation (75°C) combined with highly reactive uronium salts (HATU) and HOAt. This specific combination drives the kinetically slow amidation to completion while suppressing epimerization.

Step 2: Structural Validation via CD Spectroscopy
  • Causality: Before biological testing, one must prove the foldamer has adopted the intended active conformation.

  • Protocol: Dissolve the purified peptide in varying solvent systems (e.g., methanol vs. aqueous buffer). Analyze via Circular Dichroism (CD) spectroscopy to confirm the presence of the 12/10-helical architecture, verifying the interconvertible handedness mechanism[1].

Step 3: Aggressive Proteolytic Challenge
  • Causality: To definitively prove the biological stability gained by replacing proline with ACHpC, the foldamer must be subjected to a worst-case scenario.

  • Protocol: Incubate the foldamer alongside a proline-containing control peptide in a solution of Pronase (a highly aggressive, broad-spectrum protease cocktail from Streptomyces griseus) at 37°C, pH 7.4. Survival against Pronase guarantees extreme resistance in standard in vivo serum assays[2].

Step 4: LC-MS/MS Quantification
  • Causality: Optical assays are insufficient for precise degradation kinetics.

  • Protocol: Aliquot the proteolysis mixture at specific time points, quench with 1% TFA, and analyze via high-resolution LC-MS/MS. Track the disappearance of the parent mass to calculate the precise half-life ( t1/2​ ) of the ACHpC foldamer versus the proline analog.

References

  • Chemical Reviews (ACS Publications)
  • Organic Letters (ACS Publications)
  • Exploring Helical Peptides and Foldamers for the Design of Metal Helix Frameworks: Current Trends and Future Perspectives ResearchGate URL

Sources

Validation

Validation of Synthetic Routes for Enantiopure 2-Aminocycloheptane-1-carboxylic Acid (ACHpC): A Comparative Guide

As the development of foldamers and unnatural peptide therapeutics accelerates, the demand for conformationally constrained alicyclic β -amino acids has surged. Among these, 2-aminocycloheptane-1-carboxylic acid (ACHpC)...

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Author: BenchChem Technical Support Team. Date: April 2026

As the development of foldamers and unnatural peptide therapeutics accelerates, the demand for conformationally constrained alicyclic β -amino acids has surged. Among these, 2-aminocycloheptane-1-carboxylic acid (ACHpC) presents a unique synthetic challenge. Unlike its rigid 6-membered counterpart (ACHC), the 7-membered cycloheptane ring exhibits high conformational flexibility, rapidly undergoing pseudorotation between two twist-chair forms[1].

This guide provides an objective, data-driven comparison of the two primary synthetic routes for yielding enantiopure cis-ACHpC: Enzymatic Kinetic Resolution and Asymmetric Michael Addition . By examining the causality behind the experimental parameters, this guide equips drug development professionals with self-validating protocols to ensure absolute stereochemical control.

Mechanistic Rationale & Target Significance

Enantiopurity in ACHpC is non-negotiable for predictable foldamer signaling. When incorporated into β -peptides, cis-ACHpC promotes nontraditional helical architectures, specifically the 12/10-helix[1][1]. Because the cycloheptane ring undergoes dynamic pseudorotation, the helices can rapidly interconvert their handedness in solution[1]. If the ACHpC building block is not strictly enantiopure, this dynamic equilibrium collapses into an unpredictable mixture of diastereomeric conformers, neutralizing the peptide's structural integrity.

To prevent this, synthetic routes must guarantee an enantiomeric excess ( ee ) of >98%. We evaluate two validated methodologies to achieve this standard.

Comparative Analysis of Synthetic Workflows

Route A: CALB-Catalyzed Kinetic Resolution (Green Strategy)

This route leverages the exquisite stereoselectivity of Candida antarctica lipase B (CALB) to resolve racemic cis- β -amino esters.

  • Causality of Reagents: The synthesis begins with the addition of chlorosulfonyl isocyanate (CSI) to cycloheptene. CSI is selected because it undergoes a highly regioselective, Markovnikov-oriented [2+2] cycloaddition, locking the cis relative stereochemistry immediately[2].

  • Causality of Conditions: The enzymatic resolution is performed in tert-butyl methyl ether (tBuOMe) at 65 °C. tBuOMe provides an optimal thermodynamic environment that suppresses spontaneous chemical hydrolysis while maintaining the enzyme's active site integrity[3]. Operating at 65 °C capitalizes on CALB's robust thermal stability, overcoming the slow kinetic rate of the sterically hindered 7-membered ring without denaturing the biocatalyst[3].

Route B: Asymmetric Michael Addition (Chiral Auxiliary)

This route relies on diastereofacial control during carbon-nitrogen bond formation.

  • Causality of Reagents: A chiral lithium amide, such as lithium (S)-(α-methylbenzyl)benzylamide, is used as the nucleophile against a cycloheptenecarboxylate derivative[2][4].

  • Causality of Conditions: The strict cryogenic environment (-95 °C) is critical. This extreme temperature kinetically freezes out alternative transition states, ensuring near-perfect facial selectivity during the nucleophilic attack, yielding the adduct in >96% diastereomeric excess ( de )[4].

G cluster_A Route A: Enzymatic Kinetic Resolution (CALB) cluster_B Route B: Asymmetric Michael Addition A1 Cycloheptene A2 Racemic cis-β-Lactam (CSI Addition) A1->A2 A3 Racemic cis-β-Amino Ester (Alcoholysis) A2->A3 A4 CALB Hydrolysis (tBuOMe, 65°C) A3->A4 A5 (1S,2R)-ACHpC Acid (Product, ee >98%) A4->A5 Enzymatic Cleavage A6 (1R,2S)-ACHpC Ester (Unreacted, ee >98%) A4->A6 Kinetic Retention B1 Cycloheptenecarboxylate B2 Chiral Lithium Amide (-95°C) B1->B2 B3 Diastereomeric Adduct (de >96%) B2->B3 B4 (1R,2S)-ACHpC Acid (Deprotection, ee >98%) B3->B4

Caption: Workflow comparison of CALB-catalyzed kinetic resolution vs. asymmetric Michael addition for ACHpC.

Quantitative Performance Metrics

The following table summarizes the experimental validation data for both routes, highlighting the trade-offs between theoretical yield and scalability.

Performance MetricRoute A: CALB Kinetic ResolutionRoute B: Asymmetric Michael Addition
Target Stereocenter (1S, 2R) and (1R, 2S) isolated(1R, 2S) synthesized directly
Enantiomeric Excess ( ee ) > 98%> 98% (post-recrystallization)
Diastereomeric Excess ( de ) N/A (cis locked by CSI)96% - 98%
Max Theoretical Yield 50% (per enantiomer)> 90% (single enantiomer)
Enantioselectivity ( E -factor) > 200N/A
Scalability High (Catalytic, mild conditions)Low-Medium (Cryogenic, stoichiometric)
Cost & Environmental Impact Low Cost, Green (Reusable enzyme)High Cost (Expensive chiral auxiliaries)

Self-Validating Experimental Protocol: CALB Hydrolysis

Because Route A offers superior scalability and environmental profile, we detail its protocol here[3][3].

The Self-Validating Principle: This protocol relies on the mathematical relationship of kinetic resolution. By monitoring the conversion rate ( c ) via Gas Chromatography (GC), the system validates its own enantiopurity. With an E -factor > 200, stopping the reaction at c<50% mathematically guarantees high ee for the product acid, while over-running to c>50% guarantees high ee for the unreacted ester[3].

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize racemic ethyl cis-2-aminocycloheptanecarboxylate via the regioselective addition of CSI to cycloheptene, followed by ring-opening alcoholysis in ethanol[2].

  • Enzymatic Reaction Setup: Dissolve the racemic ester to a concentration of 0.025 M in tBuOMe. Add CALB at a substrate-to-enzyme mass ratio of 1:7[5].

  • Thermocycling & Monitoring: Incubate the suspension at 65 °C under continuous agitation (e.g., orbital shaking). Monitor the reaction progress strictly using GC[3].

  • Self-Validating Quench:

    • To isolate the (1S,2R)-ACHpC acid with >98% ee , quench the reaction at exactly 45% conversion (under-run).

    • To isolate the (1R,2S)-ACHpC ester with >98% ee , allow the reaction to proceed and quench at 55% conversion (over-run)[3].

  • Separation & Recovery: Filter the immobilized enzyme. The CALB can be washed with EtOAc and reused for up to 3 cycles with minimal loss of catalytic activity[5]. Partition the filtrate between H₂O and an organic solvent. The unreacted ester remains in the organic layer, while the enantiopure product acid is extracted into the aqueous layer[3].

G F1 Enantiopure cis-ACHpC (1S,2R or 1R,2S) F2 Peptide Coupling (Solution-Phase) F1->F2 F3 β-Peptide Foldamer (12/10-Helix) F2->F3 F4 Pseudorotation (Twist-Chair Forms) F3->F4 Conformational Flexibility F5 Interconvertible Handedness F4->F5 Dynamic Equilibrium

Caption: Conformational signaling logic of cis-ACHpC integrated into β-peptide foldamers.

Conclusion

For drug development professionals synthesizing 7-membered alicyclic β -amino acids, the choice of route depends on the yield requirement versus scalability. While the Asymmetric Michael Addition provides a higher theoretical yield for a single enantiomer, the CALB-Catalyzed Kinetic Resolution is the superior choice for scalable, self-validating, and environmentally sustainable production of both (1S,2R) and (1R,2S) cis-ACHpC enantiomers.

References

  • Title: Exploring a β-Amino Acid with a Seven-Membered Ring Constraint as a Foldamer Building Block for Nontraditional Helices Source: Organic Letters (ACS Publications), 2023. URL: [Link]

  • Title: The Chemistry of 2-Aminocycloalkanecarboxylic Acids Source: Chemical Reviews (ACS Publications), 2001. URL: [Link]

  • Title: Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis Source: Molecules (MDPI / PMC), 2022. URL: [Link]

Sources

Comparative

Definitively Confirming the Absolute Configuration of 2-Aminocycloheptane-1-Carboxylic Acid: A Comparative Guide

The Analytical Challenge of Cyclic β -Amino Acids The development of peptidomimetics and synthetic foldamers relies heavily on conformationally constrained cyclic β -amino acids. Among these, 2-aminocycloheptane-1-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Cyclic β -Amino Acids

The development of peptidomimetics and synthetic foldamers relies heavily on conformationally constrained cyclic β -amino acids. Among these, 2-aminocycloheptane-1-carboxylic acid (often abbreviated as 7-ACHC) is a critical building block capable of driving the formation of highly stable 14-helices in aqueous solutions[1]. However, the 7-membered cycloheptane ring exhibits greater inherent conformational flexibility (pseudorotation) compared to its 5- or 6-membered counterparts (ACPC and ACHC).

This flexibility complicates the determination of its absolute configuration. Because the biological activity and secondary structure of the resulting foldamer are entirely dictated by the stereochemistry of the monomer[2], confirming whether you have the (1R,2S) , (1S,2R) , (1R,2R) , or (1S,2S) enantiomer is a non-negotiable quality control step.

This guide objectively compares the three primary analytical pathways used to confirm the absolute configuration of 2-aminocycloheptane-1-carboxylic acid, detailing the mechanistic causality behind each method and providing a self-validating experimental protocol.

Comparative Analysis of Configuration Methods

Method A: X-Ray Crystallography of Diastereomeric Salts (The Gold Standard)

The Mechanism: X-ray crystallography relies on the diffraction of X-rays by the electron clouds of atoms in a highly ordered crystal lattice. To determine absolute configuration without a heavy atom (which provides anomalous dispersion and a measurable Flack parameter), the target amino acid must be co-crystallized with a chiral resolving agent of known absolute configuration. Causality & Application: By reacting racemic 2-aminocycloheptane-1-carboxylic acid with a known chiral auxiliary—such as (R) -(+)- α -methylbenzylamine—diastereomeric salts are formed[2]. Because the absolute configuration of the auxiliary is known, the relative stereochemistry observed in the crystal lattice definitively establishes the absolute configuration of the ACHC monomer. Limitations: The 7-membered ring's flexibility makes growing high-quality, defect-free single crystals notoriously difficult.

Method B: NMR & LC-MS via Chiral Derivatizing Agents (The High-Throughput Standard)

The Mechanism: Chiral Derivatizing Agents (CDAs) like Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) react with the primary amine of the β -amino acid via nucleophilic aromatic substitution[3]. Causality & Application: This reaction converts enantiomers into diastereomers. The chiral center of the L-FDAA auxiliary creates a localized anisotropic magnetic environment. In NMR, the aromatic ring of the CDA differentially shields the protons of the cycloheptane ring depending on whether the amino acid is (1R,2S) or (1S,2R) . In LC-MS, the diastereomers exhibit different affinities for achiral reverse-phase stationary phases, allowing for baseline separation. Limitations: Requires high-purity CDAs and assumes no racemization occurs during the derivatization step at elevated pH.

Method C: Chiroptical Spectroscopy (VCD/ECD + TD-DFT) (The Non-Destructive Standard)

The Mechanism: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of left and right circularly polarized light by chiral molecules. Causality & Application: The 3D spatial arrangement of the 2-aminocycloheptane-1-carboxylic acid bonds dictates its chiroptical signature. Because experimental spectra alone cannot assign absolute configuration, they must be coupled with Time-Dependent Density Functional Theory (TD-DFT). By calculating the theoretical spectra for the (1R,2S) and (1S,2S) models and overlaying them with the experimental data, the configuration is assigned based on peak-to-peak correlation. Limitations: Highly dependent on the accuracy of the computational conformational search; solvent effects can drastically alter the experimental spectra.

Quantitative Performance Comparison

ParameterX-Ray CrystallographyMarfey's Reagent (LC-MS/NMR)Chiroptical (VCD/ECD + TD-DFT)
Accuracy / Confidence Absolute (Definitive)High (Empirical/Comparative)High (Theoretical Correlation)
Sample Requirement 5–20 mg (Single Crystal)< 1 mg2–5 mg
Analysis Time Days to Weeks (Crystallization)4–6 Hours2–3 Days (Includes Computation)
Destructive? No (But requires derivatization)Yes (Covalent modification)No (Sample fully recoverable)
Cost per Analysis HighLowMedium

Visualizing the Analytical Workflows

G Start Racemic 2-Aminocycloheptane- 1-Carboxylic Acid Resolution Enzymatic Kinetic Resolution (CALB Hydrolysis) Start->Resolution EnantA (1R,2S)-Ester Resolution->EnantA EnantB (1S,2R)-Acid Resolution->EnantB Method1 X-Ray Crystallography (Co-crystallization) EnantB->Method1 Method2 NMR with CDAs (Marfey's Reagent) EnantB->Method2 Method3 Chiroptical Spectroscopy (VCD/ECD + TD-DFT) EnantB->Method3 Confirm Absolute Configuration Confirmed Method1->Confirm Method2->Confirm Method3->Confirm

Fig 1: Comparative analytical pathways for confirming the absolute configuration of resolved ACHC.

G Analyte Unknown Enantiomer (e.g., 1S,2R-ACHC) Reaction Nucleophilic Substitution (pH 8.0, 40°C) Analyte->Reaction Reagent Marfey's Reagent (FDAA) (Known L-Chirality) Reagent->Reaction Diastereomer Diastereomeric Adduct (L-FDAA-1S,2R-ACHC) Reaction->Diastereomer Analysis LC-MS / NMR Differential Shielding Diastereomer->Analysis

Fig 2: Mechanism of Marfey's Reagent derivatization for LC-MS/NMR analysis.

Experimental Protocol: Self-Validating Marfey’s Derivatization

To ensure absolute trustworthiness, this protocol utilizes a self-validating cross-check . By reacting the unknown sample with both L-FDAA and D-FDAA separately, you eliminate the risk of false assignments caused by column degradation or matrix effects. The retention time of the (1S,2R) -ACHC + L-FDAA adduct must perfectly match the (1R,2S) -ACHC + D-FDAA adduct (enantiomeric pairs of diastereomers).

Phase 1: Enzymatic Resolution

Causality: Before determining the configuration, the racemate must be resolved. Candida antarctica lipase B (CALB) is highly stereoselective for cyclic β -amino esters[4].

  • Dissolve 50 mg of racemic ethyl cis-2-aminocycloheptane-1-carboxylate in 2 mL of t-BuOMe.

  • Add 350 mg of immobilized CALB and 10 equivalents of H2​O .

  • Incubate at 65°C for 12 hours. The enzyme selectively hydrolyzes the (1S,2R) -ester into the (1S,2R) -acid, leaving the (1R,2S) -ester intact[4].

  • Filter the enzyme and separate the products via acid-base extraction.

Phase 2: Derivatization with Marfey’s Reagent

Causality: The fluorine atom on FDAA is highly activated by the ortho/para dinitro groups, allowing the primary amine of ACHC to attack via SN​Ar , forming a stable, UV-active diastereomer[3].

  • Prepare a 50 mM solution of the isolated 2-aminocycloheptane-1-carboxylic acid in H2​O .

  • Self-Validation Split: Divide the sample into two 50 μL aliquots (Vial A and Vial B).

  • To Vial A, add 100 μL of 1% L-FDAA in acetone. To Vial B, add 100 μL of 1% D-FDAA in acetone.

  • Add 20 μL of 1 M NaHCO3​ to both vials to deprotonate the amine, ensuring it acts as a strong nucleophile.

  • Incubate at 40°C for 1 hour.

  • Quench the reaction by adding 20 μL of 1 M HCl to re-protonate the carboxylate and stop the reaction. Dilute with 800 μL of acetonitrile.

Phase 3: LC-MS Analysis
  • Inject 5 μL of each vial onto a C18 Reverse-Phase column (e.g., 150 x 4.6 mm, 5 μm ).

  • Run a linear gradient of 10% to 50% Acetonitrile in H2​O (both containing 0.1% Formic Acid) over 45 minutes.

  • Monitor UV absorbance at 340 nm (specific to the dinitrophenyl group) and extract the corresponding m/z for the adduct.

  • Data Interpretation: The L-FDAA derivative of the (1S,2R) enantiomer will elute at a distinct retention time compared to the (1R,2S) enantiomer. The system is validated if the retention time of Vial A (L-FDAA + Unknown) matches the retention time of the known standard, and Vial B (D-FDAA + Unknown) matches the retention time of the opposite standard.

References

  • [2] The Chemistry of 2-Aminocycloalkanecarboxylic Acids | Chemical Reviews. ACS Publications. Available at:[Link]

  • [4] Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. ResearchGate. Available at:[Link]

  • [1] Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison. Available at:[Link]

  • [3] Isolation and Structure Determination of Lyngbyastatin 3... Determination of the Configuration of the 4-Amino-2,2-dimethyl-3-oxopentanoic Acid Unit. ResearchGate. Available at:[Link]

Sources

Validation

A Head-to-Head Comparison of Cyclic β-Amino Acids in Asymmetric Catalysis: A Guide for Researchers

In the ever-evolving landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is paramount. While L-proline and its derivatives have long held a prominent position, there is a gro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the ever-evolving landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is paramount. While L-proline and its derivatives have long held a prominent position, there is a growing interest in the application of cyclic β-amino acids as powerful alternatives. Their constrained cyclic structures offer unique stereochemical advantages, influencing the transition states of catalytic reactions in a predictable manner, often leading to enhanced enantioselectivity and diastereoselectivity.

This guide provides a comprehensive head-to-head comparison of different cyclic β-amino acids in key catalytic transformations, offering researchers, scientists, and drug development professionals a critical evaluation of their performance. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to facilitate the adoption of these versatile catalysts.

The Structural Advantage of Cyclic β-Amino Acids in Catalysis

The catalytic efficacy of cyclic β-amino acids stems from their rigid carbocyclic backbone. This rigidity pre-organizes the catalytic moieties—the secondary amine and the carboxylic acid—into a well-defined orientation. This, in turn, dictates the geometry of the enamine or iminium ion intermediates and the subsequent approach of the electrophile, thereby controlling the stereochemical outcome of the reaction. Key structural parameters that influence catalytic performance include:

  • Ring Size: The size of the carbocycle (e.g., cyclobutane, cyclopentane, cyclohexane) significantly impacts the bite angle and the spatial disposition of the catalytic groups, influencing the stability and reactivity of the transition state.

  • Stereochemistry: The relative orientation of the amino and carboxyl groups (cis or trans) on the ring is a critical determinant of enantioselectivity. This geometric constraint directly affects the facial selectivity of the incoming electrophile.

This guide will focus on two of the most important classes of reactions catalyzed by these molecules: the Aldol reaction and the Michael addition.

Performance in the Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of C-C bond formation in organic synthesis. The use of chiral amino acids as catalysts proceeds via an enamine-based mechanism. Here, we compare the performance of different cyclic β-amino acids in this transformation.

A notable example involves the evaluation of (1R,2S)-cispentacin, a cyclopentane-based β-amino acid, in the intramolecular Hajos–Parrish–Eder–Sauer–Wiechert reaction, a classic benchmark for aldol catalysis. Its performance was compared with the archetypal organocatalyst, L-proline.

CatalystReaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
L-Proline 489970
(1R,2S)-cispentacin 489982

Table 1. Comparison of L-proline and (1R,2S)-cispentacin in the Hajos–Parrish–Eder–Sauer–Wiechert reaction.[1]

The data clearly indicates that the conformationally constrained cyclic β-amino acid, (1R,2S)-cispentacin, provides a significant enhancement in enantioselectivity compared to L-proline under identical conditions.[1] This highlights the benefit of the rigid cyclopentane scaffold in creating a more selective chiral environment for the aldol addition.

Experimental Protocol: Asymmetric Intramolecular Aldol Reaction

This protocol is adapted from studies on amino acid-catalyzed intramolecular aldol reactions.[2][3]

Materials:

  • Triketone substrate (e.g., 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione)

  • Cyclic β-amino acid catalyst (e.g., (1R,2S)-cispentacin) (30 mol%)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Standard laboratory glassware and stirring equipment

  • Analytical instrumentation for determining yield and enantiomeric excess (e.g., NMR, Chiral HPLC)

Procedure:

  • To a solution of the triketone substrate (1.0 mmol) in DMSO (5 mL) is added the cyclic β-amino acid catalyst (0.3 mmol).

  • The reaction mixture is stirred at room temperature for the specified time (e.g., 48 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired bicyclic enedione.

  • The yield is determined, and the enantiomeric excess is measured by chiral HPLC analysis.

Catalytic Cycle of the Asymmetric Aldol Reaction

The catalytic cycle for the amino acid-catalyzed aldol reaction proceeds through the formation of a key enamine intermediate.

Aldol Reaction Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Ketone Ketone (Donor) Enamine Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst Cyclic β-Amino Acid Catalyst Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde (Acceptor) Product Aldol Adduct Iminium->Product + H₂O Product->Catalyst - Aldol Product Product_out Aldol Product Ketone_in Ketone Aldehyde_in Aldehyde

Figure 1. Catalytic cycle for the asymmetric aldol reaction.

The secondary amine of the cyclic β-amino acid condenses with the ketone to form a chiral enamine. This enamine then attacks the aldehyde in a stereocontrolled manner, directed by the rigid scaffold of the catalyst. Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.

Performance in the Asymmetric Michael Addition

The asymmetric Michael addition is another fundamental C-C bond-forming reaction where organocatalysts have demonstrated immense utility. The reaction typically involves the conjugate addition of a nucleophile (e.g., from a ketone or aldehyde) to an α,β-unsaturated carbonyl compound.

While direct head-to-head comparisons of different cyclic β-amino acids in the Michael addition are less common in the literature, studies on individual cyclic β-amino acids and comparisons with proline derivatives provide valuable insights. For instance, the use of thiourea-functionalized amino acids has been shown to be highly effective in the conjugate addition of amines to enoates. The dual activation mechanism, where the thiourea moiety activates the electrophile and the amine generates the nucleophilic enamine, is key to their success.[4]

The rigid backbone of cyclic β-amino acids, when incorporated into such bifunctional catalysts, is expected to enhance the pre-organization of the catalytic groups, leading to improved stereocontrol.

Experimental Protocol: Asymmetric Michael Addition

This protocol is a general representation for the Michael addition of a ketone to a nitroalkene, a common model system.[5]

Materials:

  • Ketone (e.g., cyclohexanone)

  • Nitroalkene (e.g., β-nitrostyrene)

  • Cyclic β-amino acid-based catalyst (e.g., a thiourea derivative) (10 mol%)

  • Solvent (e.g., Toluene)

  • Standard laboratory glassware and stirring equipment

  • Analytical instrumentation for determining yield, diastereomeric ratio, and enantiomeric excess (e.g., NMR, Chiral HPLC)

Procedure:

  • To a stirred solution of the nitroalkene (0.5 mmol) and the cyclic β-amino acid-based catalyst (0.05 mmol) in toluene (1.0 mL) is added the ketone (2.0 mmol).

  • The reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C) for the required time, monitoring by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the Michael adduct.

  • The yield and diastereomeric ratio are determined from the 1H NMR spectrum of the purified product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Experimental Workflow for Catalyst Screening

A systematic approach is crucial when evaluating the performance of different catalysts. The following workflow outlines a typical procedure for screening various cyclic β-amino acids in a catalytic reaction.

Catalyst Screening Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis cluster_evaluation Evaluation Reactants Prepare stock solutions of reactants and catalysts Array Dispense reactants and a unique catalyst to each reaction vessel Reactants->Array Stir Stir reactions under controlled conditions (temperature, time) Array->Stir Quench Quench reactions and prepare for analysis Stir->Quench Analysis Analyze each reaction for conversion, dr, and ee (e.g., by LC-MS, Chiral HPLC) Quench->Analysis Compare Compare performance data of all catalysts Analysis->Compare Identify Identify optimal catalyst(s) Compare->Identify

Figure 2. A general workflow for screening organocatalysts.

Conclusion and Future Outlook

The use of cyclic β-amino acids as organocatalysts represents a significant advancement in the field of asymmetric synthesis. Their rigid, pre-organized structures provide a distinct advantage over more flexible acyclic catalysts, often resulting in superior enantioselectivities. This guide has highlighted the potential of these catalysts in fundamental C-C bond-forming reactions and provided a framework for their evaluation and implementation.

While the available head-to-head comparative data is still emerging, the existing evidence strongly supports the continued exploration of cyclic β-amino acids with varying ring sizes and stereochemistries. Future research will undoubtedly uncover even more potent and selective catalysts within this class, further expanding the toolkit of the synthetic organic chemist and facilitating the efficient synthesis of complex chiral molecules for the pharmaceutical and other industries.

References

  • Sibi, M. P., & Itoh, K. (2007). Organocatalysis in Conjugate Amine Additions. Synthesis of β-Amino Acid Derivatives. Journal of the American Chemical Society, 129(26), 8064–8065. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Cross-Mannich Reactions: A Direct Approach to Optically Active β-Amino Carbonyl Compounds. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]

  • Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2008). Asymmetric Enamine Catalysis. Angewandte Chemie International Edition, 47(48), 9184–9215. [Link]

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]

  • Davies, S. G., & Smith, A. D. (2001). Asymmetric synthesis of β-amino acids. Tetrahedron: Asymmetry, 12(12), 1683-1711. [Link]

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. John Wiley & Sons. [Link]

  • Allemann, C., Gordillo, R., Clemente, F. R., Che, P., & Houk, K. N. (2004). Theory of Asymmetric Organocatalysis of Aldol and Related Reactions: Rationalizations and Predictions. Accounts of Chemical Research, 37(8), 558–569. [Link]

  • Hyyryläinen, A., & Vainiotalo, P. (2009). Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. Journal of the American Society for Mass Spectrometry, 20(7), 1235–1241. [Link]

  • Davies, H. M. L., & Denton, J. R. (2009). Evaluating β-amino acids as enantioselective organocatalysts of the Hajos–Parrish–Eder–Sauer–Wiechert reaction. Organic & Biomolecular Chemistry, 7(24), 5031-5037. [Link]

  • List, B., Pojarliev, P., & Martin, H. J. (2001). Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions. The Journal of Organic Chemistry, 66(26), 8875–8886. [Link]

  • Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., & Tanaka, F. (2006). Amino Acid Mediated Intramolecular Asymmetric Aldol Reaction to Construct a New Chiral Bicyclic Enedione Containing a Seven-Membered Ring. The Journal of Organic Chemistry, 71(26), 9723–9727. [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Cross-Referencing of 2-Aminocycloheptane-1-carboxylic Acid

For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of novel or known chemical entities is paramount. 2-Aminocycloheptane-1-carboxylic acid, a cyclic β-amino aci...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of novel or known chemical entities is paramount. 2-Aminocycloheptane-1-carboxylic acid, a cyclic β-amino acid, presents a unique spectroscopic profile owing to its seven-membered ring and vicinal amino and carboxylic acid functionalities. This guide provides an in-depth analysis of the expected spectroscopic characteristics of this molecule and compares them with related, experimentally verified compounds. By understanding the subtle yet significant differences in their spectral data, scientists can confidently identify and characterize these important building blocks.

Predicted Spectroscopic Profile of 2-Aminocycloheptane-1-carboxylic Acid

In the absence of a publicly available, comprehensive experimental dataset for 2-aminocycloheptane-1-carboxylic acid, we can predict its spectral features based on established principles of organic spectroscopy. These predictions serve as a baseline for comparison with known analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical environment of each proton and carbon atom in 2-aminocycloheptane-1-carboxylic acid will give rise to a unique set of signals.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to be complex due to the conformational flexibility of the cycloheptane ring and the presence of stereoisomers (cis and trans).

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-13 ppm. This significant deshielding is due to the acidic nature of the proton.[1][2] Its broadness is a result of hydrogen bonding and chemical exchange.

  • Alpha-Protons (-CH(NH₂)COOH and -CH(NH₂)COOH): The protons on the carbons bearing the amino and carboxyl groups (C1 and C2) are expected to resonate between 2.5 and 4.0 ppm. Their exact chemical shift and multiplicity will be highly dependent on the stereochemistry (cis or trans) and the conformation of the seven-membered ring. These protons will likely appear as complex multiplets due to coupling with each other and with the adjacent methylene protons.

  • Cycloheptane Ring Protons (-CH₂-): The remaining ten protons of the cycloheptane ring will produce a series of overlapping multiplets in the upfield region, generally between 1.0 and 2.5 ppm.[1] The complexity of this region arises from the non-equivalence of the axial and equatorial protons and their intricate coupling patterns.

  • Amine Protons (-NH₂): The protons of the primary amine group will likely appear as a broad singlet, the chemical shift of which can vary significantly depending on the solvent, concentration, and temperature. This signal may also be exchanged with D₂O, leading to its disappearance from the spectrum, a useful diagnostic test.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their functional groups.

  • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is the most deshielded and is expected to appear in the range of 170-185 ppm.[3]

  • Alpha-Carbons (-CH(NH₂) and -CH(COOH)): The carbons directly attached to the amino and carboxyl groups are expected to resonate between 50 and 70 ppm.

  • Cycloheptane Ring Carbons (-CH₂-): The remaining five methylene carbons of the cycloheptane ring will appear in the aliphatic region, typically between 20 and 40 ppm. Due to the ring's flexibility, some of these signals may be broadened or averaged.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 2-aminocycloheptane-1-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid and primary amine groups.[4][5][6]

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is predicted to appear in the region of 2500-3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4][6]

  • N-H Stretch (Primary Amine): One or two sharp to moderately broad peaks are expected in the 3200-3500 cm⁻¹ region.[5] Primary amines typically show two bands corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. These may overlap with the broad O-H stretch of the carboxylic acid.

  • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) will be present due to the C-H bonds of the cycloheptane ring.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.[4][6]

  • N-H Bend (Primary Amine): A bending vibration for the primary amine is expected around 1590-1650 cm⁻¹.

  • C-O Stretch (Carboxylic Acid): A medium to strong band is anticipated in the 1210-1320 cm⁻¹ region.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-aminocycloheptane-1-carboxylic acid (C₈H₁₅NO₂), the molecular weight is 157.21 g/mol .

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z = 157.

  • Fragmentation Patterns: Common fragmentation pathways would include:

    • Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z = 112.

    • Loss of the amino group (-NH₂), leading to a fragment at m/z = 141.

    • Decarboxylation (loss of CO₂), giving a fragment at m/z = 113.

    • Cleavage of the cycloheptane ring, leading to a series of smaller fragments.

Comparative Analysis with Spectroscopic Data of Analogs

To provide a practical context for the predicted data, we will now compare it with the known spectroscopic information of structurally related cyclic amino acids.

2-Aminocyclohexane-1-carboxylic Acid

This six-membered ring analog is structurally very similar to our target molecule.

  • ¹H NMR: The overall pattern is expected to be similar, with the cycloalkane protons appearing in the upfield region and the alpha-protons at a more downfield position. The more rigid chair conformation of the cyclohexane ring may lead to more defined and less complex multiplets compared to the flexible cycloheptane ring.

  • ¹³C NMR: The chemical shifts for the functional group carbons will be very similar. The ring carbons will also appear in a comparable region, though slight differences may arise due to ring strain and conformational effects.

  • IR: The IR spectra will be nearly indistinguishable in terms of the positions of the major functional group bands (O-H, N-H, C=O).

  • MS: The molecular ion peak will be at m/z = 143. The fragmentation pattern will be analogous, with losses of the carboxylic acid and amino groups being prominent.

2-Aminocyclopentane-1-carboxylic Acid

The five-membered ring analog offers another point of comparison.

  • ¹H NMR & ¹³C NMR: The principles remain the same, but the different ring strain and conformational properties of the cyclopentane ring will lead to distinct chemical shifts and coupling constants for the ring protons and carbons compared to the seven-membered ring.

  • IR: Again, the functional group region of the IR spectrum will be very similar.

  • MS: The molecular ion peak will be at m/z = 129.[3] Fragmentation will follow similar pathways.

2-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid

This bicyclic analog introduces significant rigidity.[7]

  • ¹H NMR & ¹³C NMR: The constrained bicyclic structure will result in a much more defined and less ambiguous NMR spectrum. The fixed spatial arrangement of the protons will lead to predictable and often larger coupling constants between specific protons.

  • IR: The functional group absorptions will remain consistent.

  • MS: The molecular ion peak is at m/z = 155.[7] The fragmentation will be influenced by the stability of the bicyclic ring system.

CompoundMolecular FormulaMolecular WeightKey Predicted/Observed Spectroscopic Features
2-Aminocycloheptane-1-carboxylic Acid C₈H₁₅NO₂157.21¹³C NMR: C=O at ~170-185 ppm. IR: Broad O-H (2500-3300 cm⁻¹), C=O at ~1700-1725 cm⁻¹. MS: M⁺ at m/z = 157.
2-Aminocyclohexane-1-carboxylic AcidC₇H₁₃NO₂143.18Spectroscopically very similar to the cycloheptane analog, with expected minor shifts in NMR due to ring size and conformation.
2-Aminocyclopentane-1-carboxylic Acid[3]C₆H₁₁NO₂129.16NMR chemical shifts will differ more significantly due to increased ring strain. IR functional group bands will be in similar positions.
2-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid[7]C₈H₁₃NO₂155.19Rigid structure leads to more defined NMR spectra with characteristic coupling constants.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed in this guide.

NMR Sample Preparation and Acquisition
Figure 1: A generalized workflow for NMR analysis.
  • Sample Preparation: Accurately weigh 5-10 mg of the amino acid into a clean, dry vial. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, especially of exchangeable protons. Ensure complete dissolution, then transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Insert the sample into the NMR spectrometer. Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity. Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for determining proton-proton and proton-carbon correlations, respectively.

  • Data Processing: Process the raw data by applying a Fourier transform. Carefully phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak as an internal standard. For ¹H spectra, integrate the signals to determine the relative number of protons.

IR Spectroscopy Protocol
Figure 2: Workflow for ATR-IR spectroscopy.

For solid samples, Attenuated Total Reflectance (ATR) is a convenient method.

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal.

  • Sample Spectrum: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background spectrum.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry Protocol
Figure 3: General workflow for mass spectrometry analysis.

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like amino acids.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as a mixture of methanol and water, at a low concentration (e.g., 1 µg/mL).

  • Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS). Acquire the mass spectrum in positive ion mode (ESI+).

  • Analysis: Identify the protonated molecular ion [M+H]⁺ (at m/z = 158 for 2-aminocycloheptane-1-carboxylic acid). If tandem mass spectrometry (MS/MS) is available, fragment the molecular ion to obtain structural information.

Conclusion

References

  • UCLA Web Resources. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 27.4: Spectroscopy of Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). Interpreting NMR Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73306, (1S,2R)-2-Aminocyclopentane-1-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 115288, 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivative. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23378, 1-Aminocycloheptanecarboxylic acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). (1R,2S)-2-AMINOCYCLOHEPTANE-1-CARBOXYLIC ACID HYDROCHLORIDE. Retrieved from [Link]

  • Journal of Applied Spectroscopy. (2010). Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151272, 2-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

  • Moorhead State University. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-aminocycloheptane-1-carboxylate hydrochloride. Retrieved from [Link]

  • YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • PubMed. (2005). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Synthesis and Structural Analysis of 6-Aminobicyclo[2.2.1]heptane-2- carboxylic Acid as a onformationally Constrained γ-Turn Mimic. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Aminocycloheptane-1-carboxylic acid hydrochloride

Essential Safety and Handling Guide for 2-Aminocycloheptane-1-carboxylic acid hydrochloride A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Hazard...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 2-Aminocycloheptane-1-carboxylic acid hydrochloride

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hazard Analysis and Risk Mitigation

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from analogous compounds, such as (1S,2R)-2-aminocyclohexane-1-carboxylic acid hydrochloride and other amine hydrochlorides, we can anticipate the primary hazards associated with 2-Aminocycloheptane-1-carboxylic acid hydrochloride.[1][2]

Anticipated Hazards:

  • Skin Irritation: Direct contact may cause redness and irritation.[1][2][3][4][5][6][7][8]

  • Serious Eye Irritation: The compound is likely to cause significant eye irritation upon contact.[1][2][3][4][5][6][7][8]

  • Respiratory Tract Irritation: Inhalation of the powder can lead to irritation of the respiratory system.[1][4][5][6][8]

  • Harmful if Swallowed: Ingestion may be harmful.

The causality behind these hazards lies in the chemical nature of the compound. The amine group can be basic and reactive, while the hydrochloride salt can release corrosive hydrogen chloride upon decomposition or in the presence of moisture. The powdered form increases the risk of aerosolization and subsequent inhalation or widespread contamination of work surfaces.[9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is crucial to mitigate the risks of exposure. The following table summarizes the minimum required PPE.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect from airborne powder.[11][12][13][14][15] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing.
Hands Nitrile gloves (double-gloving recommended)Inspect gloves for any tears or perforations before use.[16] Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if it becomes contaminated.[10] Change gloves immediately if contaminated and every two hours.[17]
Body Fully-fastened laboratory coatA lab coat made of a suitable material will protect your skin and personal clothing from accidental spills.[10][11] Ensure it is fully fastened.
Respiratory NIOSH-approved respirator (e.g., N95)A respirator is necessary when engineering controls cannot guarantee that airborne concentrations are below permissible exposure limits, or when weighing the powder outside of a certified chemical fume hood.[11][12][18]

Operational Plan: From Receipt to Weighing

A systematic workflow is essential to minimize exposure and prevent contamination. The following diagram and procedural steps outline the recommended operational plan.

Operational_Plan cluster_storage Secure Storage cluster_handling Controlled Handling cluster_disposal Waste Management Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. Designated_Area Work in a designated area (e.g., chemical fume hood). Storage->Designated_Area Transport securely Weighing Weighing Procedure Designated_Area->Weighing Don appropriate PPE Solution_Prep Solution Preparation Weighing->Solution_Prep Transfer weighed solid Waste_Collection Collect waste in a labeled, sealed container. Solution_Prep->Waste_Collection Collect contaminated materials Disposal Dispose of waste via institutional EHS. Waste_Collection->Disposal Follow EHS guidelines Receiving Receiving Receiving->Storage Inspect container upon receipt

Caption: A logical workflow for the safe handling of 2-Aminocycloheptane-1-carboxylic acid hydrochloride.

Step-by-Step Weighing Protocol

Weighing powdered chemicals presents a significant risk of aerosolization.[9][10] The following "tare-add-reweigh" method within a primary engineering control is the authoritative standard.

  • Preparation:

    • Designate a specific work area within a certified chemical fume hood.[10][17]

    • Cover the work surface with absorbent bench paper.[9]

    • Assemble all necessary equipment (spatula, weigh boat/paper, sealable container for the weighed powder) within the fume hood.

  • Tare the Container:

    • Place a labeled, sealable receiving container on the analytical balance and press the "tare" button to zero the reading.

  • Transfer the Powder (Inside the Fume Hood):

    • Move the tared container and the stock bottle of 2-Aminocycloheptane-1-carboxylic acid hydrochloride into the chemical fume hood.

    • Carefully transfer the desired amount of powder from the stock bottle to the tared container using a clean spatula.[9] Keep containers closed as much as possible to minimize dust generation.[9][11]

    • Securely close the lids on both the stock bottle and the receiving container.

  • Final Weighing:

    • Carefully transport the sealed receiving container back to the analytical balance to obtain the final weight.

  • Post-Weighing:

    • Return to the fume hood for any subsequent manipulations, such as preparing a solution.[10][17]

    • Decontaminate the spatula and any non-disposable equipment with a suitable solvent.

    • Wipe down the work surface within the fume hood.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste: All disposable items contaminated with 2-Aminocycloheptane-1-carboxylic acid hydrochloride (e.g., weigh paper, gloves, bench paper) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[19]

  • Aqueous Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[19][20] As a hydrochloride salt, the resulting solution will be acidic.

Decontamination and Final Disposal
  • Decontamination: The primary rinse of any glassware that contained the compound should be collected as hazardous waste.[19] Subsequent rinses may be permissible for drain disposal depending on local regulations.

  • Final Disposal: All collected waste must be disposed of through your institution's EHS department or a licensed chemical waste disposal contractor.[19] Ensure compliance with all federal, state, and local regulations.[19]

The following flowchart illustrates the decision-making process for waste disposal.

Disposal_Plan Start Waste Generated Is_Solid Solid Waste? Start->Is_Solid Is_Liquid Liquid Waste? Is_Solid->Is_Liquid No Solid_Waste_Container Collect in labeled solid waste container. Is_Solid->Solid_Waste_Container Yes Liquid_Waste_Container Collect in labeled liquid waste container. Is_Liquid->Liquid_Waste_Container Yes EHS_Disposal Dispose via Institutional EHS Solid_Waste_Container->EHS_Disposal Liquid_Waste_Container->EHS_Disposal

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Aminocycloheptane-1-carboxylic acid hydrochloride
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2-Aminocycloheptane-1-carboxylic acid hydrochloride
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